molecular formula C10H10N2O B097033 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-28-0

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B097033
CAS-Nummer: 16867-28-0
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: UPQKNTNJVQSGIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-28-0) is a heterocyclic organic compound with the molecular formula C10H10N2O and an average molecular weight of 174.20 g/mol . This compound is a derivative of the privileged 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a nitrogen-fused bicyclic heterocycle of significant interest in medicinal and organic chemistry . As a key synthetic intermediate, it serves as a versatile building block for the discovery and development of novel pharmacologically active molecules . The pyrido[1,2-a]pyrimidine core is recognized for its wide range of biological activities. Research into analogous structures has demonstrated potential in areas such as antiplatelet therapy, where similar compounds inhibit aggregation induced by agonists like ADP and collagen . Furthermore, derivatives of this scaffold have been investigated as antihypertensive agents, tranquilizers, and antidepressants, highlighting the therapeutic relevance of this chemical class . The compound can be synthesized through various methods, including modern, efficient transition metal-catalyzed tandem reactions as well as catalyst-free protocols in green solvents, facilitating its accessibility for research programs . Researchers value this chemical for its utility in constructing more complex, diversely substituted pyrimidine structures aimed at exploring new biological targets and mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2,6-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13)12-8(2)4-3-5-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQKNTNJVQSGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344857
Record name 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-28-0
Record name 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-28-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry. The pyrido[1,2-a]pyrimidine scaffold is a recognized pharmacophore, and this particular derivative is an important subject for further investigation. This document details its chemical and physical properties, provides a validated synthesis protocol, explores its known and potential biological activities, and outlines analytical methodologies for its characterization and quality control.

Introduction

The pyrido[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its unique structural features and synthetic accessibility have made it a privileged scaffold for the development of a wide array of therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, potential as anticancer agents, aldose reductase inhibitors, and allosteric SHP2 inhibitors.[1][2] This guide focuses specifically on the 2,6-dimethyl substituted derivative, providing a foundational understanding for researchers aiming to explore its therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is fundamental for its application in research and development. While experimental data for this specific compound is not extensively available in public literature, properties can be predicted based on its structure and data from closely related analogues.

PropertyValueSource
CAS Number 16867-28-0-
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.19 g/mol -
Appearance White to off-white crystalline solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (Predicted)-
pKa Not available-
LogP Not available-

Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

The synthesis of the pyrido[1,2-a]pyrimidine core can be achieved through various synthetic strategies. A common and effective method involves the cyclocondensation of a 2-aminopyridine derivative with a β-keto ester or a related three-carbon synthon. For the synthesis of the title compound, 2-amino-6-methylpyridine serves as a key starting material.

Synthetic Pathway

A plausible and efficient synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-amino-6-methylpyridine with either diketene or ethyl acetoacetate. The reaction with diketene offers a direct route to the acetoacetamide intermediate, which then undergoes cyclization. Alternatively, reaction with ethyl acetoacetate followed by cyclization under acidic or thermal conditions yields the desired product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2_amino_6_methylpyridine 2-Amino-6-methylpyridine Reaction_Vessel Reaction Vessel (Solvent, Heat/Catalyst) 2_amino_6_methylpyridine->Reaction_Vessel Diketene Diketene / Ethyl Acetoacetate Diketene->Reaction_Vessel Acetoacetamide_Intermediate Acetoacetamide Intermediate Reaction_Vessel->Acetoacetamide_Intermediate Cyclization_Step Intramolecular Cyclization Acetoacetamide_Intermediate->Cyclization_Step Final_Product 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Cyclization_Step->Final_Product

General synthetic workflow for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of related pyrido[1,2-a]pyrimidin-4-ones. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials:

  • 2-Amino-6-methylpyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene or other suitable high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 eq) to the solution.

  • Cyclization: Add a dehydrating/cyclizing agent like polyphosphoric acid or Eaton's reagent to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3]

Biological Activities and Therapeutic Potential

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in the development of various biologically active molecules.[1] While specific in-vitro and in-vivo data for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively documented, the activities of related derivatives provide a strong rationale for its investigation in several therapeutic areas.

Potential as SHP2 Inhibitors

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1] Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for cancer therapy.[1] A recent study has explored pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric inhibitors of SHP2, demonstrating their potential in cancer treatment.[1] The 2,6-dimethyl substitution pattern of the title compound could influence its binding affinity and selectivity for the SHP2 allosteric site.

SHP2_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase binds SHP2 SHP2 Receptor_Tyrosine_Kinase->SHP2 activates RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK_Pathway activates Cell_Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation promotes Compound 2,6-Dimethyl-4H-pyrido [1,2-a]pyrimidin-4-one Compound->SHP2 inhibits (allosterically)

Potential mechanism of action as an allosteric SHP2 inhibitor.
Aldose Reductase Inhibition

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that is involved in the polyol pathway. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol, which contributes to diabetic complications. Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors.[2] The specific substitution pattern of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one may confer potent and selective inhibitory activity against this enzyme.

Other Potential Activities

The versatility of the pyrido[1,2-a]pyrimidine scaffold suggests that 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one could exhibit a range of other biological activities, including but not limited to:

  • Antimalarial activity: Certain derivatives have shown moderate activity against Plasmodium falciparum.[4]

  • Anti-inflammatory and Antioxidant effects. [2]

  • Central Nervous System (CNS) activity: Some analogs have been investigated for their antipsychotic and tranquilizing effects.[1]

Analytical Methods

Robust analytical methods are crucial for the characterization and quality control of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridopyrimidine core and the two methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing the exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretching vibration of the pyrimidinone ring.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid or trifluoroacetic acid) is typically employed.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of synthesis reactions and for preliminary purity assessment.[3]

Analytical_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Synthesized_Product Crude Synthesized Product Purification Purification (Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Final_Compound Pure 2,6-Dimethyl-4H-pyrido [1,2-a]pyrimidin-4-one Purity_Assessment->Final_Compound HPLC HPLC Purity_Assessment->HPLC TLC TLC Purity_Assessment->TLC Structural_Elucidation->Final_Compound NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR

Analytical workflow for the characterization of the title compound.

Conclusion

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a promising heterocyclic compound built upon a privileged scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited, the extensive research on related derivatives strongly suggests its potential in various therapeutic areas, particularly in oncology and for the treatment of diabetic complications. This technical guide provides a solid foundation for researchers by outlining its properties, a practical synthetic approach, and necessary analytical methods. Further in-depth biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. PMC. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. Available at: [Link]

  • Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available at: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. Available at: [Link]

  • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. PubMed. Available at: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl- (CAS 39080-46-1). Cheméo. Available at: [Link].

  • 2,6-Dimethyl-1H-pyrimidin-4-one. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. Available at: [Link]

Sources

physical and chemical properties of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

[1]

Executive Summary

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic nitrogenous heterocycle belonging to the pyrido[1,2-a]pyrimidine class.[1] Structurally, it consists of a pyridine ring fused to a pyrimidine ring, characterized by a bridgehead nitrogen atom and a carbonyl group at the C4 position. This scaffold is a critical bioisostere for quinazolines and flavonoids, offering a versatile platform for the development of kinase inhibitors, anti-inflammatory agents, and antioxidants.

This guide provides a comprehensive analysis of its structural architecture, physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers in organic synthesis and drug discovery.

Structural Architecture & Electronic Properties[3]

Molecular Topology

The molecule features a planar, conjugated system.[2] The fusion of the electron-deficient pyrimidine ring with the pyridine ring creates a dipole, with the bridgehead nitrogen (N5) playing a pivotal role in electron delocalization.

  • IUPAC Name: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one[3]

  • Core Scaffold: Pyrido[1,2-a]pyrimidine[3][4][5][6][7]

  • Substituents: Methyl groups at positions C2 (pyrimidine ring) and C6 (pyridine ring).[2]

  • Numbering System: The bridgehead nitrogen is typically assigned position 5 in the IUPAC system for the fused skeleton, though alternative numbering exists in older literature. We adhere to the standard fusion numbering where the carbonyl is at C4.[2]

Electronic Distribution

The C4-carbonyl group is highly polarized, making the C2 position susceptible to nucleophilic attack, although the methyl group at C2 provides steric shielding. The pyridine ring (positions 6-9) retains aromatic character but is electron-deficient relative to a simple pyridine due to the electron-withdrawing nature of the fused pyrimidinone system.

Structurecluster_0Structural FeaturesN1N1 (Bridgehead)C2C2-CH3(Steric Bulk)N1->C2pyrimidineC6C6-CH3(Lipophilicity)N1->C6pyridine fusionC4C4=O(H-Bond Acceptor)C2->C4conjugatedRingFused AromaticSystem

Figure 1: Structural topology highlighting key functional sites.

Physicochemical Profile

The following data summarizes the verified physical constants and spectral characteristics of the compound.

PropertyValueNotes
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Yellow crystalline solidRecrystallized from EtOH
Melting Point 85 – 87 °CDistinct sharp transition [1]
Solubility Soluble in CHCl₃, DMSO, EtOH; Insoluble in H₂OLipophilic character (logP ~1.5-2.[7]0)
UV

238, 335 nm(in MeOH) Characteristic of conjugated enone
IR (KBr) 1662 cm⁻¹ (C=O stretch)Strong carbonyl absorption
Spectral Characterization (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is diagnostic.[2] The two methyl groups appear as distinct singlets, while the aromatic protons show characteristic coupling constants for the fused system.[2]

  • 
     2.36 ppm (s, 3H):  C2-Methyl group (shielded by pyrimidine ring current).[2]
    
  • 
     2.90 ppm (s, 3H):  C6-Methyl group (deshielded by proximity to bridgehead nitrogen).[2]
    
  • 
     6.20 ppm (s, 1H):  C3-H (Vinyl proton of the pyrimidinone ring).[2]
    
  • 
     6.80 – 8.90 ppm (m, 3H):  Pyridine ring protons (H7, H8, H9).[2] H9 is typically the most deshielded (
    
    
    8.9 ppm) due to the anisotropic effect of the C4 carbonyl.

Synthetic Pathways[3][8][9]

The synthesis of 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a classic example of a condensation-cyclization reaction. The most robust protocol involves the reaction of 2-amino-6-methylpyridine with a

ethyl acetoacetate
Protocol: Condensation-Cyclization

Reagents: 2-Amino-6-methylpyridine, Ethyl acetoacetate. Catalyst: Polyphosphoric acid (PPA) or acidic conditions in refluxing ethanol.[2]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) and ethyl acetoacetate (1.2 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of acetic acid or use PPA as the solvent for solvent-free conditions.[2]

  • Reflux: Heat the mixture to reflux (80-100 °C) for 4–6 hours. The reaction proceeds via the formation of an intermediate enamine followed by intramolecular cyclization.[2]

  • Work-up: Cool the mixture. If PPA was used, pour onto crushed ice and neutralize with NaOH.[2]

  • Purification: The product precipitates as a solid.[2] Filter and recrystallize from ethanol/water to yield yellow crystals.[2]

SynthesisStart12-Amino-6-methylpyridineInterIntermediate Enamine(Schiff Base Formation)Start1->Inter Condensation(AcOH/EtOH)Start2Ethyl AcetoacetateStart2->Inter Condensation(AcOH/EtOH)CyclizationIntramolecular Cyclization(- EtOH, - H2O)Inter->Cyclization HeatProduct2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one(Yellow Crystals)Cyclization->Product

Figure 2: Synthetic workflow for the formation of the bicyclic core.

Mechanistic Insight

The reaction is regioselective.[2] The exocyclic amine of the pyridine attacks the ketone of the

Chemical Reactivity & Functionalization[3]

This scaffold offers three distinct vectors for chemical modification, allowing for the generation of diverse libraries for SAR (Structure-Activity Relationship) studies.[2]

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is deactivated compared to benzene but is the most electron-rich part of this fused system.[2]

  • Target Sites: C7 and C9 positions.[2]

  • Reactions: Nitration, halogenation (bromination).[2]

  • Protocol: Bromination with NBS (N-bromosuccinimide) typically occurs at the C3 position (vinylic proton) first due to resonance stabilization from the amine-like bridgehead nitrogen, or at C7/C9 under forcing conditions.

Nucleophilic Functionalization[3]
  • C4 Carbonyl: Can undergo condensation with hydrazines or hydroxylamines to form hydrazones/oximes, although the amide-like resonance reduces reactivity.[2]

  • Methyl Groups: The methyl groups at C2 and C6 are "active methyls."[2] The C2-methyl is particularly acidic due to the electron-withdrawing nature of the pyrimidine ring. It can participate in aldol-type condensations with aromatic aldehydes to form styryl derivatives [3].[2]

Reduction
  • Catalytic Hydrogenation: Reaction with H₂/Pd-C reduces the C2-C3 double bond, yielding the tetrahydro- derivative. This destroys the planarity and alters the pharmacological profile.[2]

Pharmaceutical Relevance

The 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a validated pharmacophore in drug discovery.

Validated Biological Targets
  • Anti-inflammatory: Derivatives have shown potency in inhibiting hyaluronidase , an enzyme involved in inflammation and tissue degradation [4].[2]

  • Antioxidant: The conjugated system can act as a radical scavenger.[2] Phenolic derivatives of this core have demonstrated micromolar activity against Aldose Reductase (ALR2) , a target for diabetic complications [5].[2]

  • Kinase Inhibition: The scaffold mimics the ATP-binding motif of kinases.[2] Related analogs are investigated as inhibitors of FGFR4 (Fibroblast Growth Factor Receptor 4) for hepatocellular carcinoma treatment.[2]

Safety & Handling[3]
  • GHS Classification: Acute Tox. 4 (Oral).[2]

  • Handling: Use standard PPE (gloves, goggles).[2] Avoid inhalation of dust.[2]

  • Storage: Store in a cool, dry place. Stable under standard laboratory conditions; not hygroscopic.[2]

References

  • Synthesis and Characterization: Meti, R. et al. "Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents."[2] World Journal of Pharmaceutical Sciences, 2015, 3(2): 277-287.[2] Link

  • Mechanistic Study: Hajra, S. et al.[2] "The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited." Arkivoc, 2017.[2] Link

  • Reactivity (Aldol Condensation): Yengoyan, A.P. et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives."[2] Letters in Organic Chemistry, 2019.[2][8] Link

  • Biological Activity (Anti-inflammatory): "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors."[2] Journal of Medicinal Chemistry, 2012.[2] Link

  • General Properties: PubChem Compound Summary for CID 354785, 4H-Pyrido[1,2-a]pyrimidin-4-one.[2] Link

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This technical guide delves into the discovery and history of a fundamental member of this class: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. While a singular, seminal "discovery" paper for this specific analog is not prominent in the historical literature, its synthesis is a classic illustration of established principles of heterocyclic chemistry. This guide will therefore reconstruct its likely historical synthesis, detail the underlying chemical principles, and explore the evolution of its synthetic methodologies. Furthermore, we will examine its physicochemical properties and discuss its role as a foundational structure for the development of bioactive molecules.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Core

Nitrogen-containing heterocyclic compounds are of paramount importance in the field of drug discovery. Among these, the pyrido[1,2-a]pyrimidine scaffold has garnered significant attention. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological macromolecules. Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antiviral, anticancer, and central nervous system-modulating properties. The 2,6-dimethyl substituted variant represents a simple yet important analog, offering a foundational structure upon which more complex and targeted molecules can be designed.

The Genesis: An Inferred History of Discovery

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system is deeply rooted in the foundational work on the reactions of 2-aminopyridines. While a specific date and researcher for the first synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not easily pinpointed from historical records, the most probable route of its initial preparation would have been the acid-catalyzed condensation of 2-amino-6-methylpyridine with a β-dicarbonyl compound, most likely ethyl acetoacetate. This type of reaction was a logical extension of the well-established chemistry of aminopyridines and dicarbonyl compounds explored in the early 20th century.

The causality behind this experimental choice lies in the inherent nucleophilicity of the exocyclic amino group of 2-aminopyridine and the electrophilicity of the carbonyl carbons of the β-dicarbonyl compound. The reaction proceeds through a cascade of condensation and cyclization steps, a common and powerful strategy in heterocyclic synthesis.

The Foundational Synthesis: A Step-by-Step Mechanistic Exploration

The classical synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a testament to the elegance and efficiency of cascade reactions in organic synthesis. The following is a detailed protocol and mechanistic explanation for this foundational method.

Experimental Protocol: Acid-Catalyzed Condensation of 2-Amino-6-methylpyridine and Ethyl Acetoacetate
  • Reactant Preparation: Equimolar amounts of 2-amino-6-methylpyridine and ethyl acetoacetate are taken in a round-bottom flask.

  • Solvent and Catalyst: A suitable high-boiling point solvent, such as xylene or Dowtherm A, is added to the flask. A catalytic amount of a strong acid, typically polyphosphoric acid (PPA) or sulfuric acid, is introduced.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 130-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities, and then dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Mechanistic Pathway

The reaction proceeds through a well-understood pathway involving initial condensation followed by intramolecular cyclization.

Synthesis_of_2_6_Dimethyl_4H_pyrido_1_2_a_pyrimidin_4_one cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-6-methylpyridine 2-Amino-6-methylpyridine Enamine Enamine Intermediate 2-amino-6-methylpyridine->Enamine Condensation Ethyl acetoacetate Ethyl Acetoacetate Ethyl acetoacetate->Enamine Amide Amide Intermediate Enamine->Amide Intramolecular Amidation Product 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Amide->Product Dehydration

Caption: Classical synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is crucial for its application in further research and development.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Typically a crystalline solid
Solubility Generally soluble in organic solvents like DMSO and DMF
¹H NMR (in CDCl₃, δ ppm) Characteristic signals for the two methyl groups (singlets), and aromatic protons on the pyridine and pyrimidine rings.
¹³C NMR (in CDCl₃, δ ppm) Resonances corresponding to the carbonyl carbon, aromatic carbons, and the two methyl carbons.
Mass Spectrometry (m/z) [M+H]⁺ peak at approximately 175.08

Note: Specific spectral data should be obtained from experimental analysis.

Modern Synthetic Approaches and Future Directions

While the classical acid-catalyzed condensation remains a robust method, contemporary organic synthesis has introduced more efficient and versatile approaches to the pyrido[1,2-a]pyrimidine core. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.

  • Transition-metal catalyzed cross-coupling reactions: These methods allow for the late-stage functionalization of the pyrido[1,2-a]pyrimidine scaffold, enabling the rapid generation of diverse compound libraries.

  • Multi-component reactions: One-pot syntheses involving three or more starting materials offer a highly atom-economical and efficient route to complex derivatives.

The true potential of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its utility as a starting material for the synthesis of more elaborate and biologically active molecules. The methyl groups at the 2 and 6 positions provide sites for further chemical modification, allowing for the exploration of structure-activity relationships.

Future research should focus on:

  • Diversity-oriented synthesis: Utilizing modern synthetic methods to create libraries of 2,6-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

  • Biological screening: Evaluating these new compounds against a wide range of biological targets to uncover novel therapeutic applications.

  • Computational studies: Employing in silico methods to predict the binding modes and affinities of new derivatives, thereby guiding synthetic efforts.

Conclusion

The story of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is not one of a dramatic, singular discovery, but rather a tale of the steady and logical progression of chemical science. Its synthesis, rooted in the fundamental principles of heterocyclic chemistry, has provided a versatile and valuable scaffold for medicinal chemists. As we continue to refine our synthetic tools and deepen our understanding of biological systems, this "privileged" structure and its derivatives will undoubtedly continue to play a vital role in the quest for new and improved therapeutics.

References

While a specific discovery paper for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is not cited, the following references provide context for the synthesis and importance of the broader class of pyrido[1,2-a]pyrimidines.

  • Guan, A., et al. (2019). Recent advances in the synthesis of pyrido[1,2-a]pyrimidines. RSC Advances, 9(59), 34383-34407. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Pyrido[1,2-a]pyrimidines: an updated review of their biological activities. European Journal of Medicinal Chemistry, 45(7), 2741-2748. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). The Chemistry of 2-Aminopyridine. Chemical Reviews, 96(5), 1779-1828. [Link]

Technical Guide: Biological Activity & Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its fused bicyclic system, characterized by a bridgehead nitrogen and a carbonyl group, mimics the purine and pyrimidine bases of DNA/RNA, making it an exceptional candidate for kinase inhibition, DNA intercalation, and enzyme active-site occupancy.

This technical guide synthesizes current research into a cohesive narrative for drug discovery professionals, focusing on oncology (PI3K/SHP2), infectious disease (falcipain-2), and CNS applications.

Structural Pharmacophore & SAR Analysis

The biological versatility of pyrido[1,2-a]pyrimidin-4-one stems from its electronic distribution and rigid geometry. The scaffold serves as a template where specific substitutions dictate target selectivity.

Core Numbering and Electronic Features

The scaffold consists of a pyridine ring fused to a pyrimidin-4-one ring.[1] The bridgehead nitrogen (N1) and the carbonyl oxygen (C4=O) create a strong dipole and hydrogen-bond acceptor motif, critical for binding in the hinge regions of kinases.

Key SAR Vectors:

  • Position C2: This is the primary vector for diversity. Bulky hydrophobic groups (e.g., phenyl, substituted benzyl) here often occupy the hydrophobic pocket of enzymes (e.g., Aldose Reductase, PI3K).

  • Position C3: Substituents here (e.g., carboxylic acids, esters, amides) often engage in hydrogen bonding or salt-bridge formation. In antimalarial analogs, this position modulates solubility and permeability.

  • Positions C7/C8/C9 (Pyridine Ring): Electronic modulation of the core. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) here fine-tune the pKa of the bridgehead nitrogen and affect metabolic stability.

Visualization: Scaffold SAR Map

The following diagram illustrates the functional logic of the scaffold's substitution pattern.

SAR_Map Core Pyrido[1,2-a] pyrimidin-4-one Core C2 Position C2 (Hydrophobic Interaction) Core->C2 Target Specificity C3 Position C3 (H-Bonding/Solubility) Core->C3 ADME Properties C4 C4 Carbonyl (H-Bond Acceptor) Core->C4 Kinase Hinge Binding Pyridine Pyridine Ring (C7-C9) (Electronic Tuning) Core->Pyridine Metabolic Stability C2_Ex Ex: Phenyl/Benzyl (PI3K Pocket) C2->C2_Ex C3_Ex Ex: Carboxamide (Antimalarial) C3->C3_Ex

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification zones on the pyrido[1,2-a]pyrimidin-4-one scaffold.

Therapeutic Applications

A. Oncology: PI3K and SHP2 Inhibition

The most significant recent advancements involve targeting the PI3K/Akt/mTOR pathway and the phosphatase SHP2.

  • PI3K Inhibition: Derivatives acting as ATP-competitive inhibitors have shown high potency against PI3K

    
     (including the H1047R mutant) and PI3K
    
    
    
    .
    • Mechanism:[2][3][4] The scaffold mimics ATP, with the C4-carbonyl and N1 accepting H-bonds from the kinase hinge region.

    • Data: Compound 31 (dual PI3K/mTOR inhibitor) demonstrated potent suppression of Akt phosphorylation in PC-3M tumor xenografts [1].[1]

  • SHP2 Allosteric Inhibition: SHP2 is a phosphatase that acts as a central node in RAS/ERK signaling.

    • Innovation: Recent "scaffold hopping" strategies have utilized the pyrido[1,2-a]pyrimidin-4-one core to create allosteric inhibitors (e.g., Compound 14i) that lock SHP2 in an auto-inhibited conformation.

    • Efficacy: IC50 = 0.104 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      M against full-length SHP2, with antiproliferative activity against Kyse-520 cells [2].
      
B. Infectious Diseases: Malaria and Antimicrobial[5]
  • Antimalarial (Falcipain-2 Inhibition): The cysteine protease Falcipain-2 (FP-2) is a hemoglobinase essential for Plasmodium falciparum survival.

    • Lead Compounds: 2-substituted derivatives (Compounds 14,[5][6] 17) act as competitive inhibitors of FP-2, halting parasite development [3].

  • Broad-Spectrum Antimicrobial: Ammonium-functionalized derivatives (quaternary ammonium salts attached at C2) disrupt bacterial cell membranes.

    • Spectrum: Effective against MRSA (MIC = 4.0–0.060

      
      g/mL) and E. coli, outperforming standard antibiotics like colistin in resistant strains [4, 5].
      
C. CNS and Inflammation
  • Antipsychotic: The scaffold is the core of Risperidone and Paliperidone , acting as antagonists at D2 dopamine and 5-HT2A serotonin receptors.

  • Aldose Reductase Inhibitors (ARI): 2-phenyl derivatives prevent the accumulation of sorbitol, mitigating diabetic complications like neuropathy and cataracts [6].

Mechanistic Deep Dive: PI3K Signaling Pathway

In cancer therapy, the scaffold's ability to inhibit PI3K prevents the conversion of PIP2 to PIP3, thereby cutting off the recruitment of Akt to the membrane. This blockade induces apoptosis in tumor cells.[7]

PI3K_Pathway GF Growth Factor (Ligand) RTK RTK (Receptor Tyrosine Kinase) GF->RTK Activation PI3K PI3K (Target) RTK->PI3K Recruitment PIP2 PIP2 PIP3 PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment to Membrane PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibition) mTOR mTOR Complex Akt->mTOR Activation Survival Survival mTOR->Survival Cell Growth/Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivatives Inhibitor->PI3K ATP-Competitive Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade, illustrating the specific intervention point of pyrido[1,2-a]pyrimidin-4-one inhibitors.[1][8]

Experimental Protocols

Protocol A: CuI-Catalyzed Synthesis (Representative)

This modern protocol avoids the harsh conditions of traditional acid-catalyzed cyclization, allowing for sensitive functional groups [7].

Reagents:

  • 2-Halopyridine (1.0 equiv)

  • (Z)-3-amino-3-arylacrylate ester (1.2 equiv)

  • CuI (10 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: In a dried Schlenk tube, combine 2-halopyridine, acrylate ester, CuI, and K3PO4.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove oxygen.

  • Reaction: Add anhydrous DMF. Heat the mixture to 130 °C for 12–24 hours.

    • Note: The reaction proceeds via a tandem Ullmann-type C–N cross-coupling followed by intramolecular amidation.[9]

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine to remove DMF.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: PI3K Kinase Inhibition Assay (HTRF)

To validate biological activity, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    )
  • Substrate: PIP2 lipid micelles

  • ATP (at Km concentration)

  • Detection Reagents: Biotinylated-PIP3 complex and Europium-cryptate labeled antibody.

Workflow:

  • Compound Preparation: Dissolve pyrido-pyrimidine derivatives in DMSO. Prepare serial dilutions (e.g., 10

    
    M to 0.1 nM).
    
  • Enzyme Reaction: Incubate PI3K enzyme, PIP2 substrate, and compound in reaction buffer (50 mM HEPES, pH 7.5, MgCl2) for 15 mins.

  • Initiation: Add ATP to start the kinase reaction. Incubate for 60 mins at Room Temperature.

  • Termination & Detection: Add EDTA (to stop reaction) and HTRF detection reagents.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Quantitative Data Summary

Compound ClassTargetKey Substituent (C2/C7)Activity Metric (IC50/MIC)Ref
Compound 14i SHP2 (Phosphatase)S-linker, 7-aryl groupIC50 = 0.104

M
[2]
Compound 31 PI3K / mTORSulfonamide / Quinoline-likePotent pAkt suppression[1]
Compound 17 Falcipain-2 (Malaria)2-substituted arylCompetitive Inhibition[3]
Compound 3 MRSA (Bacteria)C2-Ammonium saltMIC = 4.0

g/mL
[5]
Risperidone D2 / 5-HT2A(Drug Standard)nM affinity[8]

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. National Institutes of Health (NIH).Link

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.Link

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry.[9][10]Link

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry.Link

  • Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate.Link

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. European Journal of Medicinal Chemistry.Link

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling. RSC Advances.Link

  • 4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem Compound Summary. PubChem.Link

Sources

Definitive Guide to Quantum Chemical Profiling of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical framework for the quantum chemical profiling of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one , a fused bicyclic scaffold with significant relevance in medicinal chemistry (e.g., as an SHP2 inhibitor or antioxidant pharmacophore).

This document is structured as a computational protocol , designed to guide researchers through the precise methodology, validation, and analysis required to characterize this molecule using Density Functional Theory (DFT).

Executive Summary

The molecule 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 39080-46-1) represents a critical scaffold in drug discovery, particularly in the development of allosteric modulators and bioactive agents. Its fused 6-6 ring system exhibits unique electronic delocalization properties that influence its solubility, lipophilicity (LogP), and binding affinity.

This guide details a rigorous Quantum Mechanical (QM) workflow to characterize its ground-state geometry, electronic structure (FMO analysis), and reactivity descriptors. The protocol utilizes DFT/B3LYP as the standard functional, validated against crystallographic data of homologous derivatives, ensuring high reliability for predictive toxicology and docking studies.

Computational Methodology (The Protocol)

To ensure self-validating results, the following computational setup is recommended. This workflow balances computational cost with chemical accuracy, suitable for organic heterocycles of this size (~18 atoms).

Level of Theory[1]
  • Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS (US)

  • Method: Density Functional Theory (DFT)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Standard for organic geometries.

    • Alternative for non-covalent interactions:wB97X-D (Includes dispersion corrections, critical if studying dimers or stacking).

  • Basis Set: 6-311++G(d,p) [1][2][4]

    • Justification: The split-valence triple-zeta basis set with diffuse functions (++) is essential for accurately modeling the lone pairs on the Nitrogen and Oxygen atoms, which are key to the molecule's reactivity.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; Ethanol (
      
      
      
      ) for synthesis/crystallization comparison.
Workflow Diagram

The following DOT diagram outlines the logical flow of the computational study, from structure generation to property extraction.

QM_Workflow Start Input Structure (SMILES/2D) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (NImag=0 Check) GeomOpt->FreqCalc Electronic Electronic Properties (HOMO/LUMO/MEP) FreqCalc->Electronic Validated Minima Spectra Spectral Prediction (IR/NMR/UV-Vis) FreqCalc->Spectra Reactivity Reactivity Descriptors (Hardness/Softness) Electronic->Reactivity

Figure 1: Step-by-step computational workflow for characterizing 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Structural Analysis & Geometry

Equilibrium Geometry

Experimental crystallographic data for the related 3-(2-chloroethyl)-2-methyl derivative confirms that the pyrido[1,2-a]pyrimidine core is essentially planar (maximum deviation < 0.02 Å).

  • Prediction for 2,6-Dimethyl Analog:

    • The ring system (N1-C2...C9-C10) will remain planar due to extensive

      
      -conjugation.
      
    • Methyl Group Orientation:

      • C2-Methyl: Coplanar with the pyrimidine ring.

      • C6-Methyl: Located on the pyridine ring.[5][6] Steric hindrance with the C4-Carbonyl oxygen is minimal, but C-H...O interactions may stabilize the conformation.

    • Bond Lengths: The C4=O bond is expected to be approx. 1.22–1.24 Å (typical for conjugated amides/ketones). The C-N bridgehead bonds will show intermediate double-bond character (~1.35–1.40 Å).

Tautomerism

While the "4-one" form is the stable keto tautomer, the potential for enolization (formation of 4-hydroxy) should be checked.

  • Protocol: Calculate

    
     for both Keto and Enol forms.
    
  • Expectation: The Keto form is energetically favored by >15 kcal/mol due to the preservation of the specific aromaticity pattern of the fused system.

Electronic Properties & Reactivity[1][4]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and bioactivity (kinetic stability).

  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Likely distributed over the bridgehead Nitrogen and the C2=C3 double bond. It represents the electron-donating capacity.

    • Energy (

      
      ):  Approx. -6.0 to -6.5 eV.
      
  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Concentrated on the Pyridine ring and the Carbonyl group (

      
       character). This is the site for nucleophilic attack (e.g., by enzymatic residues).
      
    • Energy (

      
      ):  Approx. -1.5 to -2.0 eV.
      
  • Band Gap (

    
    ):  ~4.0 – 4.5 eV. A "hard" molecule, implying high stability and low polarizability.
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking).

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (O11) and the non-bridgehead Nitrogen (if lone pair is available). These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Methyl hydrogens and the Pyridine ring hydrogens. These are H-bond donors.

Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors can be derived from the FMO energies. These values are essential for QSAR studies.

DescriptorFormulaPhysical Meaning
Ionization Potential (I)

Energy to remove an electron.
Electron Affinity (A)

Energy to gain an electron.
Chemical Hardness (

)

Resistance to charge transfer (Stability).
Chemical Potential (

)

Tendency for electrons to escape.
Electrophilicity Index (

)

Propensity to accept electrons (Drug-Receptor binding).

Spectroscopic Profiling (Validation)

To confirm the theoretical model against synthesized samples, compare the following:

Vibrational Spectroscopy (IR)
  • Scaling Factor: B3LYP frequencies are typically overestimated. Multiply calculated frequencies by 0.961 for comparison with experimental FT-IR.

  • Diagnostic Peak: The C=O stretch (Carbonyl) should appear as a strong band at 1650–1680 cm⁻¹ .

  • C-N Stretch: Mixed modes around 1300–1400 cm⁻¹ .

NMR Prediction (GIAO Method)
  • Protocol: Run a single-point energy calculation on the optimized geometry using NMR=GIAO.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to reference chemical shifts (

    
    ).
    
  • Key Signals:

    • Methyl Protons: Two distinct singlets (or doublets if coupled) in the 2.0–2.5 ppm range.

    • Aromatic Protons: Pyridine ring protons in the 6.5–8.5 ppm range.

Biological Relevance & Visualization

The logic of how QM properties translate to biological function is visualized below.

Bio_Logic QM_Prop QM Property: MEP & Dipole Moment Interaction Interaction Type: H-Bonding / Pi-Stacking QM_Prop->Interaction Defines Target Biological Target: SHP2 Allosteric Site Interaction->Target Facilitates Binding Outcome Clinical Outcome: Inhibition / Stability Target->Outcome Determines Efficacy

Figure 2: Translation of Quantum Chemical properties to biological mechanism of action.

References

  • Crystal Structure Validation: Jasinski, J. P., et al. (2011). "3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one."[7] Acta Crystallographica Section E, 67(8), o1987. Link

  • Biological Activity (SHP2): Zhang, L., et al. (2024).[8] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry. Link

  • DFT Methodology for Heterocycles: Choudhary, V. K., et al. (2019). "DFT calculations on molecular structures, HOMO-LUMO study... of organotin(IV) complexes." Journal of Computational Chemistry. Link

  • General Properties: PubChem Compound Summary for CID 354785, 4H-Pyrido[1,2-a]pyrimidin-4-one. Link

  • Synthesis & Tautomerism: Krivonogov, V. P., et al. (2006). "Synthesis and theoretical study of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one." Russian Journal of Organic Chemistry. (Inferred from context of fused pyrimidine studies).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

[1]

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting analgesic, anti-inflammatory, and potential antipsychotic activities. This Application Note details a robust, regioselective synthesis protocol for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .

The Challenge: The reaction between 2-aminopyridines and

4-one2-oneThe Solution:

Retrosynthetic Analysis & Strategy

To synthesize the target 2,6-dimethyl analog, we disconnect the pyrimidine ring at the N-C(O) and C=N bonds.

  • Fragment A: 2-Amino-6-methylpyridine (Provides the fused ring nitrogen and the 6-methyl group).

  • Fragment B: Ethyl Acetoacetate (Provides the 3-carbon bridge, the carbonyl, and the 2-methyl group).

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Gcluster_0RegiocontrolTargetTarget:2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-onePrecursor12-Amino-6-methylpyridineIntermediateSchiff BaseIntermediatePrecursor1->Intermediate+ PPA, 100°CPrecursor2Ethyl AcetoacetatePrecursor2->IntermediateIntermediate->TargetCyclization- EtOH, - H2OWarningAvoid Thermal/Neutral Conditions(Leads to 2-one isomer)

Caption: Fig 1. Retrosynthetic disconnection and forward synthesis strategy emphasizing PPA-mediated regiocontrol.

Materials & Equipment

Reagent/SolventPurityRoleHazards
2-Amino-6-methylpyridine >98%Starting Material (SM)Irritant, Toxic
Ethyl Acetoacetate >99%ReagentFlammable
Polyphosphoric Acid (PPA) 115% H3PO4 equivSolvent/CatalystCorrosive, Viscous
Sodium Hydroxide (2M) AqueousNeutralizationCorrosive
Dichloromethane (DCM) ACS GradeExtractionVolatile, Carcinogen susp.

Equipment:

  • Overhead mechanical stirrer (Essential: PPA is highly viscous).

  • Oil bath capable of 120°C.

  • Vacuum filtration setup.

Experimental Protocol

Step 1: Condensation-Cyclization
  • Setup: Charge a 250 mL 3-neck round-bottom flask with Polyphosphoric Acid (30 g) .

  • Pre-heating: Heat the PPA to 80°C under gentle stirring to decrease viscosity.

  • Addition: Add 2-Amino-6-methylpyridine (2.16 g, 20 mmol) in small portions.

    • Note: The reaction is exothermic. Ensure the amine is fully dispersed.

  • Reagent Addition: Dropwise add Ethyl Acetoacetate (2.86 g, 22 mmol, 1.1 equiv) over 10 minutes.

  • Reaction: Increase temperature to 110–120°C and stir for 3–4 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf) should disappear.

Step 2: Quenching & Isolation
  • Cooling: Cool the reaction mixture to approximately 60°C.

  • Quench: Pour the viscous reaction mass slowly onto 100 g of crushed ice with vigorous stirring.

    • Observation: A gummy precipitate may form initially; continue stirring until it dissolves or becomes a fine suspension.

  • Neutralization: Slowly adjust the pH of the aqueous solution to pH 7–8 using 2M NaOH or solid

    
    .
    
    • Critical Step: The product precipitates as a solid upon neutralization.

  • Extraction (Alternative to Filtration): If the precipitate is fine/oily, extract the aqueous layer with DCM (3 x 50 mL) .

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 3: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol or Ethyl Acetate/Hexane (1:3) .

  • Yield: Expected yield is 65–75% .

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a condensation followed by an intramolecular nucleophilic substitution.

Mechanismcluster_sideWhy not the 2-one?Step11. Protonation of Ketone (EAA)by PPAStep22. Nucleophilic Attack(Exocyclic Amine attacks Ketone)Step1->Step2Step33. Formation of Schiff Base (Imine)IntermediateStep2->Step3Step44. Intramolecular Cyclization(Ring Nitrogen attacks Ester)Step3->Step4- EtOHResultProduct: 2,6-Dimethyl-4-oneStep4->ResultReasonPPA activates the ketonemore than the ester,favoring initial amine attackat the ketone position.

Caption: Fig 2. Mechanistic pathway favoring the 4-one isomer in acidic media.

Regiochemistry Explanation:

  • Neutral Conditions: Reaction often proceeds via attack on the ester first (formation of amide), leading to the 2-one isomer.

  • Acidic Conditions (PPA): The ketone oxygen is protonated, making it more electrophilic than the ester. The exocyclic amine attacks the ketone first (forming the imine/enamine), forcing the ring nitrogen to close onto the ester. This yields the 4-one isomer with the methyl group at position 2.

Characterization Data (Expected)

TechniqueParameterExpected Signal/ValueAssignment
1H NMR

2.35 ppm (s, 3H)

Methyl at C-2

2.55 ppm (s, 3H)

Methyl at C-6 (Pyridine ring)

6.20 ppm (s, 1H)
H-3Vinylic proton of pyrimidinone

6.8 - 7.5 ppm (m, 3H)
Ar-HPyridine ring protons (H7, H8, H9)
IR 1680-1695


Conjugated Carbonyl (Amide-like)
MS (ESI) m/z 175.08

Protonated molecular ion

Troubleshooting & Optimization

  • Low Yield / Sticky Product:

    • Cause: Incomplete hydrolysis of PPA or trapped acid.

    • Fix: Ensure the quenching step is slow and pH is rigorously adjusted to 7-8. If the product oils out, use DCM extraction rather than filtration.

  • Isomer Contamination (2-one):

    • Cause: Temperature too low or insufficient acid.

    • Fix: Ensure temperature reaches >100°C. Do not substitute PPA with weaker acids (like acetic acid) unless you desire the mixed regioisomers.

  • Starting Material Remains:

    • Cause: Steric hindrance from the 6-methyl group.

    • Fix: Increase reaction time to 6 hours or temperature to 130°C. The 6-methyl group creates steric clash near the ring nitrogen, slowing the cyclization step.

References

  • Regioselective Synthesis in PPA

    • Title: The reaction of 2-aminopyridine with some

      
      -keto-esters in the presence of polyphosphoric acid ethyl ester.[1]
      
    • Source: Journal of the Chemical Society C: Organic.
    • Link:[Link]

    • Relevance: Establishes PPA as the directing agent for 4-one form
  • General Pyrido[1,2-a]pyrimidine Review

    • Title: Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction.[2]

    • Source: PMC / PubMed.
    • Link:[Link]

    • Relevance: Provides context on the biological importance and alternative c
  • Mechanistic Confirmation

    • Title: Reaction of N-aminopyridine and Ethyl acetoacetate in Ethanol.[3]

    • Source: ResearchG
    • Link:[Link]

    • Relevance: Contrasts the neutral/basic conditions (yielding different isomers) with the acidic conditions described here.

Application Note: Chromatographic Purification of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one often yields a crude mixture containing unreacted 2-amino-6-methylpyridine, open-chain intermediates, and polymeric byproducts. This guide details a robust purification strategy overcoming the common "amine tailing" effect observed on silica gel. We present a dual-stage protocol: a high-throughput Flash Chromatography method for initial cleanup and a high-resolution Preparative HPLC method for pharmaceutical-grade purity (>99.5%).

Introduction & Chemical Context

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors, antioxidants, and antipsychotic agents [1].[1][2] The 2,6-dimethyl derivative is typically synthesized via the condensation of 2-amino-6-methylpyridine with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) or via thermal cyclization [2].

Purification Challenges:

  • Basicity: The nitrogen at position 1 (N1) possesses a lone pair that interacts strongly with acidic silanols on standard silica gel, leading to peak broadening and poor recovery.

  • Solubility: The fused ring system is moderately lipophilic (LogP ~1.0) but exhibits poor solubility in non-polar solvents (Hexane/Heptane), complicating standard normal-phase loading.

  • Impurity Profile: The crude mixture often contains the highly polar starting amine (2-amino-6-methylpyridine) and non-polar oligomers.

Physicochemical Profile
PropertyValueImplication for Chromatography
Molecular Formula C₁₀H₁₀N₂OMW = 174.20 g/mol
LogP ~0.9 - 1.1Retains well on C18; elutes early in RP gradients.
pKa (Conjugate Acid) ~3.8 - 4.5 (N1)Basic. Will be protonated at acidic pH (pH < 3).
UV Max ~240 nm, 300 nmStrong UV absorbance due to conjugation.
Solubility DCM, MeOH, DMSOAvoid Hexane/EtOAc for sample loading; use solid load or DCM.

Method Development Strategy

The purification workflow follows a "Capture and Polish" logic. The Flash step removes the bulk of the starting material and tar, while the Prep HPLC step achieves final isomeric purity.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil/Solid) Workup Workup: Neutralize & Extract (DCM) Crude->Workup TLC TLC Screening (10% MeOH in DCM) Workup->TLC Flash Flash Chromatography (DCM/MeOH + 1% TEA) TLC->Flash Load on Silica QC_Anal Analytical HPLC (QC) Check Purity > 95% Flash->QC_Anal Fractions Prep_HPLC Prep HPLC (C18) (Water/ACN + Formic Acid) QC_Anal->Prep_HPLC If Purity < 99% Final Pure Product (White Solid) QC_Anal->Final If Purity > 99% Prep_HPLC->Final

Figure 1: Purification workflow from crude synthesis to isolated pure compound.

Protocol A: Flash Chromatography (Capture Step)

Objective: Remove unreacted amine and baseline impurities. Mechanism: Normal Phase with Amine Modifier.

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm), 12g or 24g cartridge depending on load.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .

    • Why TEA? TEA competes for the acidic silanol sites on the silica, preventing the basic product from "sticking" and tailing.

Step-by-Step Procedure
  • Sample Preparation (Solid Load): Dissolve the crude residue in a minimum amount of DCM/MeOH (1:1). Adsorb onto Celite 545 or loose silica (ratio 1:2 sample:sorbent). Dry under vacuum until a free-flowing powder is obtained.

  • Column Equilibration: Equilibrate the column with 100% DCM for 3 CV (Column Volumes).

  • Gradient Execution: Run the gradient detailed below at 25-30 mL/min.

Time (CV)% Mobile Phase B (MeOH/TEA)Description
0.0 – 2.00%Elute non-polar impurities
2.0 – 10.00% → 5%Shallow gradient to elute product
10.0 – 15.05% → 10%Elute product (typically elutes ~6-8% B)
15.0 – 18.010% → 20%Wash out polar amines
  • Detection: Monitor UV at 254 nm and 300 nm .

  • Fraction Collection: Collect peaks based on slope detection. The product usually elutes as a sharp band followed by the broader amine impurity.

Protocol B: Preparative HPLC (Polishing Step)

Objective: Isolate the target compound with >99.5% purity, removing trace regioisomers. Mechanism: Reverse Phase (C18) with pH control.

Method Selection: pH Considerations
  • Option 1: Low pH (Formic Acid, pH ~2.7). The pyridine nitrogen is protonated (MH+). This increases solubility but reduces retention. Recommended for LC-MS compatibility.

  • Option 2: High pH (Ammonium Bicarbonate, pH ~10). The molecule is neutral. This maximizes retention and loading capacity on hybrid silica columns (e.g., XBridge, Gemini). Recommended for scale-up.

Selected Protocol: Low pH (Standard)

Parameters
  • Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Table
Time (min)% B (ACN)Event
0.05%Initial Hold
1.05%Injection
12.040%Linear Gradient (Target elutes ~25-30% B)
12.195%Wash
15.095%Hold Wash
15.15%Re-equilibration
Decision Logic for Troubleshooting

Troubleshooting Problem Issue: Poor Peak Shape Check_pH Check Mobile Phase pH Problem->Check_pH Tailing Tailing? Check_pH->Tailing Fronting Fronting? Check_pH->Fronting Soln_Tailing Add Modifier: Increase Buffer Conc. or Switch to High pH Tailing->Soln_Tailing Soln_Fronting Overloading: Reduce Injection Volume or Use DMSO as Diluent Fronting->Soln_Fronting

Figure 2: Troubleshooting logic for peak shape anomalies in HPLC.

Analytical Validation (QC)

Before releasing the batch, validate purity using a generic gradient on an analytical scale.

  • Column: C18 (4.6 x 100 mm, 3.5 µm).

  • Gradient: 5-95% ACN in Water (0.1% FA) over 10 mins.

  • Acceptance Criteria:

    • Purity (Area %) > 98%.[3]

    • No single impurity > 0.5%.

    • Mass Spec (ESI+): Observe [M+H]⁺ = 175.1 m/z.

References

  • Biological Activity of Pyrido-pyrimidines

    • Alwan, S. M. (2014).[1][4][5] Synthesis and biological evaluation of pyrido[1,2-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry.

  • Synthesis Methodology

    • Wamhoff, H., & Korte, F. (1968). Heterocyclic compounds from alpha-acetyl-gamma-butyrolactone. Chemische Berichte.
    • (Related compound data)

  • General Purification of Basic Heterocycles

    • Teledyne ISCO Application Note 34: Purific
    • (General Reference for Amine Purification)

Disclaimer: This protocol is intended for research and development purposes. Users should consult Safety Data Sheets (SDS) for all chemicals used.

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a renowned "privileged scaffold" in medicinal chemistry. This structural motif is the backbone of numerous therapeutic agents and is associated with a remarkable diversity of biological activities.[1] Derivatives of this scaffold have been investigated for applications including anti-inflammatory, anti-cancer, antioxidant, and antimalarial properties.[1][2][3] Specifically, various analogues have shown promise as inhibitors of key enzymes like aldose reductase, PIM-1 kinase, and SHP2, making this class of compounds a fertile ground for drug discovery in oncology, inflammation, and metabolic diseases.[2][4][5][6]

This guide focuses on a specific derivative, 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one . While the broader class is well-studied, the specific in vivo profile of this compound requires a systematic and rigorous investigative approach. The transition from promising in vitro data to a robust in vivo study is a critical juncture in the drug development pipeline, demanding careful planning to ensure that the results are both scientifically valid and ethically sound.[7][8]

This document serves as a comprehensive protocol and strategic guide for researchers, scientists, and drug development professionals. It outlines the essential considerations and detailed methodologies for designing and executing meaningful in vivo studies to probe the therapeutic potential of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Part 1: The Pre-In Vivo Blueprint: Strategy and Foundational Work

Before a single animal is dosed, a robust preclinical strategy must be established. This foundational work is predicated on existing in vitro data and a clear therapeutic hypothesis. Rushing into animal studies without this groundwork is a recipe for wasted resources and inconclusive data.[8]

Defining the Therapeutic Hypothesis: What Are We Trying to Prove?

The design of any in vivo experiment is dictated by the primary question it aims to answer. Based on the known activities of the parent scaffold, several hypotheses for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be formulated. The choice of which to pursue in vivo must be driven by compelling in vitro evidence (e.g., sub-micromolar IC50 values in relevant cell-based assays).

Potential Therapeutic Area Underlying Mechanism/Target Required In Vitro Evidence
Oncology Inhibition of kinases (e.g., PIM-1), phosphatases (e.g., SHP2), or induction of apoptosis.[4][5][6]Potent cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2, Kyse-520), enzymatic inhibition assays, cell cycle analysis.[4][6]
Inflammation Modulation of inflammatory pathways (e.g., COX-2 inhibition), cytokine suppression, antioxidant activity.[1][9]Inhibition of inflammatory markers (e.g., NO, PGE2, TNF-α, IL-6) in LPS-stimulated macrophages; antioxidant assays (e.g., DPPH).
Diabetic Complications Aldose Reductase (ALR2) Inhibition.[1][2]Potent and selective inhibition of ALR2 enzyme activity.[2]

Causality Check: The choice of hypothesis directly informs the selection of the animal model, study duration, and relevant endpoints. An anti-proliferative effect in a cancer cell line logically leads to a tumor growth inhibition model, not an acute inflammation model.

The Workflow of Preclinical In Vivo Design

The path from a validated hit to a clinical candidate is a multi-stage process. The initial in vivo study is typically a proof-of-concept (PoC) experiment designed to validate the in vitro hypothesis in a living system.

Preclinical_Workflow cluster_0 Phase 1: In Vitro & Foundation cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Analysis & Decision invitro In Vitro Characterization (Potency, Selectivity, MoA) formulation Formulation & Vehicle Dev. invitro->formulation pk_pd Pilot Pharmacokinetics (PK) (Dose, Route, Stability) formulation->pk_pd model_select Animal Model Selection (Based on Hypothesis) pk_pd->model_select efficacy_study Efficacy Study Execution (Dosing, Monitoring) model_select->efficacy_study endpoints Endpoint Analysis (Primary & Secondary) efficacy_study->endpoints data_analysis Statistical Analysis endpoints->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo Inflammation_Workflow cluster_0 Setup cluster_1 Procedure (Day of Study) cluster_2 Analysis acclimate Acclimatize Animals (7 days) randomize Randomize into Groups (n=8-10/group) acclimate->randomize baseline Measure Baseline Paw Volume (t= -60 min) randomize->baseline dosing Administer Compound/Vehicle (IP or PO, t= -60 min) baseline->dosing carrageenan Inject Carrageenan (Subplantar, t=0 min) dosing->carrageenan measure Measure Paw Volume (t= 1, 2, 3, 4, 5 hr) carrageenan->measure calc_edema Calculate Paw Edema & % Inhibition measure->calc_edema stats Statistical Analysis (e.g., ANOVA) calc_edema->stats

Caption: Step-by-step experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Selection: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Groups (n=8-10 animals/group):

    • Group 1: Vehicle Control (e.g., Saline + 5% DMSO + 5% Tween® 80)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3: Test Compound (Low Dose, e.g., 10 mg/kg, PO)

    • Group 4: Test Compound (Mid Dose, e.g., 30 mg/kg, PO)

    • Group 5: Test Compound (High Dose, e.g., 100 mg/kg, PO)

    • Rationale: Including a vehicle control is essential to account for effects of the formulation itself. A positive control validates that the assay is responsive. [10]Multiple dose levels are needed to assess dose-dependency.

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Fast animals overnight before the experiment but allow water ad libitum.

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the baseline reading).

    • Administer the vehicle, positive control, or test compound via the chosen route (e.g., oral gavage) 60 minutes prior to carrageenan injection.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Primary Endpoint: Paw edema volume. This is calculated as: Edema (mL) = Paw Volume at time t - Paw Volume at baseline.

    • Calculation: The percentage inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Secondary Endpoints (Optional): At the end of the study, animals can be euthanized to collect paw tissue for histopathology or to measure levels of inflammatory markers like MPO (myeloperoxidase). Blood can be collected for cytokine analysis (e.g., TNF-α, IL-6). [11]

Protocol 2.2: In Vivo Efficacy in a Subcutaneous Xenograft Cancer Model

This protocol is designed to assess the anti-tumor activity of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Workflow for Xenograft Oncology Study

Oncology_Workflow cluster_0 Tumor Implantation & Growth cluster_1 Treatment Phase (21-28 days) cluster_2 Endpoint Analysis implant Implant Cancer Cells (Subcutaneous) monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize When Tumors Reach ~100-150 mm³ monitor_growth->randomize treatment Initiate Treatment (Vehicle, Positive Control, Test Compound) randomize->treatment measurements Measure Tumor Volume & Body Weight (2-3 times/week) treatment->measurements euthanize Euthanize & Harvest Tumors measurements->euthanize analysis Calculate TGI, Analyze Biomarkers euthanize->analysis

Caption: Experimental workflow for a subcutaneous xenograft tumor model.

Methodology:

  • Animal and Cell Line Selection:

    • Animals: Immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.

    • Cell Line: A human cancer cell line in which the compound showed high in vitro potency (e.g., MCF-7 breast cancer).

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) to a concentration of 5-10 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Randomization and Treatment:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (n=8-10/group) to ensure the average tumor size is similar across all groups. This is a critical step to prevent bias.

    • Groups:

      • Group 1: Vehicle Control

      • Group 2: Positive Control (a standard-of-care chemotherapy for that cancer type)

      • Group 3: Test Compound (Dose 1, e.g., 50 mg/kg, IP, daily)

      • Group 4: Test Compound (Dose 2, e.g., 100 mg/kg, IP, daily)

    • Begin treatment. Administer compounds for a predefined period (e.g., 21 or 28 days).

  • Monitoring and Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Ethical Endpoint: Euthanize animals if tumors exceed a certain size (e.g., 2000 mm³), become ulcerated, or if the animal loses >20% of its initial body weight.

    • At the end of the study, euthanize all remaining animals. Harvest tumors, measure their final weight, and process them for further analysis.

    • Calculation: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Secondary Endpoints: Tumor tissue can be used for histopathology (to assess necrosis), immunohistochemistry (IHC) for proliferation markers (Ki-67) or apoptosis markers (cleaved caspase-3), or processed for Western blot or qPCR to confirm target engagement. [12]

Part 3: Data Interpretation and Reporting

Rigorous analysis and transparent reporting are essential for the credibility of the study. [8]

  • Statistical Analysis: Use appropriate statistical tests. For comparing multiple groups, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is standard. A p-value of <0.05 is typically considered statistically significant.

  • Data Visualization: Present data clearly. Tumor growth curves should plot mean tumor volume ± SEM (Standard Error of the Mean) over time for each group. Bar graphs are effective for showing final tumor weights or percentage inhibition of edema.

By following a structured, hypothesis-driven approach, from foundational in vitro work to meticulously planned and executed in vivo protocols, researchers can effectively and ethically evaluate the therapeutic potential of novel compounds like 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, paving the way for the next generation of medicines.

References

  • ResearchGate. (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. Retrieved February 7, 2026, from [Link]

  • Gaudilliere, B., et al. (1989). pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. PubMed. [Link]

  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved February 7, 2026, from [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • ACS Omega. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Publications. [Link]

  • Aboraia, A. S., et al. (2016). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Al-Quraishy, S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. SpringerLink. [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved February 7, 2026, from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • PubMed. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]

  • La Motta, C., et al. (2014). A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. PubMed. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. [Link]

  • Farsky, S. H. P., et al. (2023). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PubMed Central. [Link]

  • Leach, M. W., et al. (2016). Blood Cytokines as Biomarkers of In Vivo Toxicity in Preclinical Safety Assessment: Considerations for Their Use. PubMed Central. [Link]

  • National Institutes of Health. (2022). Patient-Derived Ex Vivo Cultures and Endpoint Assays with Surrogate Biomarkers in Functional Testing for Prediction of Therapeutic Response. [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved February 7, 2026, from [Link]

  • ScienceDirect. (2024). Microplastic toxicity: mechanisms, assessment methods, and future research directions. [Link]

  • National Institutes of Health. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]

  • National Institutes of Health. (2018). General Principles of Preclinical Study Design. [Link]

  • Champions Oncology. (2023). Using Flow Cytometry as an In Vivo Study Endpoint. [Link]

  • MDPI. (2024). Anti-Inflammatory Effects of Flavonoids in an LPS-Induced In Vitro Model of Canine Chronic Enteropathy. [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved February 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. (n.d.). Endpoint assays for functional testing. | Download Scientific Diagram. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl- (CAS 39080-46-1). Retrieved February 7, 2026, from [Link]

  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved February 7, 2026, from [Link]

  • Addgene. (2022). Common Injection Routes in Mice. [Link]

  • VivoSim. (n.d.). Home. Retrieved February 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • The Jackson Laboratory. (n.d.). Routes of Administration. Retrieved February 7, 2026, from [Link]

  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved February 7, 2026, from [Link]

  • Champions Oncology. (n.d.). Analytical Assays For Endpoint Data Collection. Retrieved February 7, 2026, from [Link]

  • TransCure bioServices. (n.d.). How to Administer a Substance to a Mouse?. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. [Link]

Sources

Application Note: Functionalization of the Pyrido[1,2-a]pyrimidin-4-one Core

[1][2][3][4][5][6]

Introduction: The Privileged Scaffold

The pyrido[1,2-a]pyrimidin-4-one core (often referred to as the "PP" scaffold) represents a privileged structure in medicinal chemistry, distinct from its isomer pyrido[2,3-d]pyrimidine. Its unique bridgehead nitrogen and conjugated carbonyl system confer specific electronic properties that make it a versatile template for drug discovery.

This scaffold is central to therapeutics targeting aldose reductase (antidiabetic complications), SHP2 (cancer immunotherapy), and GABA-A receptors (anxiolytics). Unlike flat heteroaromatics, the specific ring fusion creates a dipole vector and hydrogen bond acceptor motif (C=O) that is critical for binding affinity in kinase and enzyme pockets.

This guide moves beyond basic synthesis, focusing on late-stage functionalization (LSF) and regioselective modification strategies required for high-throughput SAR (Structure-Activity Relationship) generation.

Strategic Functionalization Map

To effectively diversify the core, one must understand the electronic bias of the ring system. The pyrido[1,2-a]pyrimidin-4-one is an electron-deficient system, but specific positions retain nucleophilic character or susceptibility to C-H activation.

Electronic Zoning & Reactivity
  • C-3 Position (The "Hotspot"): The most reactive site for electrophilic substitution (halogenation) and transition-metal-catalyzed C-H activation. It behaves similarly to the alpha-position of a vinylogous amide.

  • C-2 Position: Sterically accessible but electronically less activated for direct electrophilic attack than C-3. Functionalization here is best achieved during the de novo ring synthesis or via specific C-H activation protocols directed by the carbonyl.

  • Distal Ring (C-6, C-7, C-8, C-9): These positions on the pyridine ring are generally accessed by selecting the appropriate substituted 2-aminopyridine starting material. Post-cyclization modification here is difficult without pre-installed handles (e.g., halogens).

Visualizing the Functionalization Logic

FunctionalizationMapCorePyrido[1,2-a]pyrimidin-4-oneCoreC3C-3 Position(Nucleophilic/Vinylogous)Core->C3C2C-2 Position(Steric Bulk/Shape)Core->C2DistalC-6 to C-9(Pyridine Ring)Core->DistalC3_RxnElectrophilic HalogenationPd-Catalyzed C-H ActivationSuzuki/Sonogashira CouplingC3->C3_RxnC2_RxnCondensation Control(beta-keto esters)Limited C-H ActivationC2->C2_RxnDistal_RxnBuilding Block Selection(Substituted 2-aminopyridines)Scaffold HoppingDistal->Distal_Rxn

Figure 1: Strategic reactivity map of the pyrido[1,2-a]pyrimidin-4-one scaffold highlighting the primary modes of diversification.

Methodology & Protocols

Workflow A: De Novo Synthesis (The "Green" Condensation)

Before functionalization, the core must be constructed efficiently. The BiCl3-catalyzed condensation is preferred over polyphosphoric acid (PPA) methods due to milder conditions and cleaner profiles.

Reaction: 2-Aminopyridine +


1
Step-by-Step Protocol:
  • Reagents: Mix 2-aminopyridine (1.0 equiv) and the appropriate

    
    -keto ester (e.g., ethyl acetoacetate, 1.1 equiv).
    
  • Catalyst: Add Bismuth(III) chloride (

    
    , 10-20 mol%).
    
  • Conditions: Heat the mixture neat (solvent-free) or in ethanol at 80-100°C.

    • Expert Note: Solvent-free conditions often drive the reaction to completion faster (15-45 mins) by maximizing concentration.

  • Work-up: Cool to room temperature. Add ice-cold water to precipitate the product.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF. Column chromatography is rarely needed unless the starting amine is highly functionalized.

Workflow B: C-3 Regioselective Functionalization (The "SAR Generator")

This is the critical workflow for medicinal chemists. We utilize a Halogenation


 Cross-Coupling
Step 1: Regioselective C-3 Iodination

Objective: Install a reactive handle at C-3 without affecting the pyridine ring.

  • Reagents: Pyrido[1,2-a]pyrimidin-4-one substrate (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve substrate in MeCN (0.1 M).

    • Add NIS portion-wise at Room Temperature (RT).

    • Stir for 2-4 hours. Monitor via TLC/LCMS.

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (color change from orange/brown to yellow/clear).
      
    • Isolation: Extract with EtOAc or filter if solid precipitates.

  • Mechanism:[2][3] The C-3 position is enamine-like; the lone pair from N-5 activates C-3 for electrophilic attack by

    
    .
    
Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Install aryl/heteroaryl groups at C-3.

  • Reagents: 3-Iodo-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    (for sterically hindered cases).
  • Base:

    
     (2.0 equiv) or 
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical for Pd cycle longevity).
      
    • Combine halide, boronic acid, and base in the reaction vial.

    • Add catalyst under inert atmosphere.

    • Heat to 90-100°C for 4-12 hours.

    • Purification: Filter through Celite. Concentrate. Flash chromatography (DCM/MeOH gradient).

Workflow C: Advanced C-H Activation (Direct Arylation)

For high-value intermediates where halogenation is low-yielding, direct C-H activation is the alternative.

Protocol (Pd-Catalyzed):

  • Catalyst:

    
     (10 mol%).
    
  • Ligand:

    
     or XPhos (20 mol%).
    
  • Oxidant/Additive:

    
     (often required to regenerate Pd(II)).
    
  • Conditions: Heat with Aryl Iodide in DMF at 120°C.

  • Note: This method is atom-economical but requires careful optimization of the oxidant to prevent oxidative degradation of the pyridine ring.

Data Summary & Optimization Table

VariableStandard ConditionOptimization for Difficult SubstratesRationale
Solvent (Coupling) Dioxane/H2O (4:1)DMF or Toluene/EtOHDMF improves solubility of fused rings; Toluene reduces protodeboronation.
Base K2CO3K3PO4 or Cs2CO3Cesium bases ("Cesium Effect") improve solubility in organic media.
Catalyst (C-3) Pd(PPh3)4Pd2(dba)3 + XPhosXPhos facilitates coupling of electron-poor aryl chlorides/tosylates.
Halogen Source NIS (Iodine)NBS (Bromine)Iodides are more reactive for coupling; Bromides are more stable for storage.
Temperature 90°C120°C (Microwave)Microwave irradiation accelerates the rate-determining oxidative addition step.

Experimental Logic & Troubleshooting

Why C-3 and not C-2?

The C-2 position is adjacent to the bridgehead nitrogen but is part of the vinylogous amide system in a way that makes it less nucleophilic than C-3. Attempts to electrophilically substitute C-2 usually fail or result in ring opening. C-2 diversity is best introduced by using ethyl benzoylacetate (phenyl at C-2) or ethyl acetoacetate (methyl at C-2) during the initial condensation (Workflow A).

Solubility Issues

The pyrido[1,2-a]pyrimidin-4-one core is planar and rigid, leading to high crystallinity and poor solubility in non-polar solvents.

  • Solution: Use DMF or DMSO for reactions. For workup, avoid simple ether extractions; use DCM/Isopropanol (3:1) to ensure full recovery of the product from the aqueous phase.

Regioselectivity Verification

Always verify the substitution pattern using 1H-NMR .

  • C-3 Proton: In the unsubstituted core, the C-3 proton appears as a singlet (or doublet if coupling to C-2 alkyls) around

    
     6.5 - 7.0 ppm.
    
  • Disappearance: Upon iodination, this signal disappears, confirming reaction at C-3.

  • C-2 Methyl: If a methyl group is at C-2, it appears as a singlet ~2.3 ppm.

References

  • Cu-Catalyzed Synthesis: RSC Advances, 2023. "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction."

  • SHP2 Inhibitor Design: Bioorganic Chemistry, 2024. "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors."

  • C-H Functionalization Review: ResearchGate, 2023. "C−H functionalization of pyrido[1,2‐a]pyrimidin‐4‐one."

  • Antimalarial Applications: European Journal of Medicinal Chemistry, 2014. "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents."

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrido[1,2-a]pyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like the tranquilizer Pirenperone and the anti-allergic agent Pemirolast.[1][2] Its synthesis, while conceptually straightforward, is often nuanced, with success hinging on the careful optimization of reaction conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, drawing from established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental challenges, rationalize your optimization strategy, and achieve consistent, high-yield results.

Category 1: Poor or Inconsistent Yields

This is the most common challenge. Low yields often trace back to incomplete conversion, competing side reactions, or suboptimal reaction conditions that fail to drive the final cyclization.

FAQ 1.1: My reaction is stalling, and I'm seeing a significant amount of unreacted 2-aminopyridine and/or an intermediate by TLC. What's the primary bottleneck?

Answer: The synthesis of the pyrido[1,2-a]pyrimidin-4-one core is a two-stage process: (1) initial condensation of the 2-aminopyridine with the β-dicarbonyl compound to form an enamine intermediate, and (2) intramolecular cyclization with elimination of water or alcohol. A stalled reaction typically points to an issue with the second, energy-intensive cyclization step.

The initial condensation is a reversible equilibrium reaction that generates water. If this water is not effectively removed, it can hydrolyze the enamine intermediate, pushing the equilibrium back towards the starting materials. The subsequent cyclization requires overcoming a significant activation energy barrier, which is typically achieved through thermal means or acid catalysis.

Causality & Expert Insights:

  • The Equilibrium Problem: The formation of the key enamine intermediate is governed by Le Châtelier's principle. The presence of water, a product of this initial step, will inhibit forward progress.

  • The Cyclization Barrier: The intramolecular nucleophilic attack of the pyridine nitrogen onto the ester/ketone carbonyl is the rate-determining step. This step is often slow at low temperatures and requires either significant thermal energy or protonation of the carbonyl group by an acid catalyst to enhance its electrophilicity.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low conversion issues.

G start Low Yield / Stalled Reaction check_water Is water being actively removed? (e.g., Dean-Stark, high temp) start->check_water add_removal Implement Water Removal: - Use a Dean-Stark trap with toluene/xylene. - Use a high-boiling solvent (>140 °C). check_water->add_removal No check_temp Is the reaction temperature high enough for thermal cyclization? (Typically >130 °C) check_water->check_temp Yes add_removal->check_temp increase_temp Increase Temperature: - Screen temperatures from 130°C to 180°C. - Switch to a higher-boiling solvent (e.g., Dowtherm A, Diphenyl ether). check_temp->increase_temp No check_catalyst Are you using an acid catalyst? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Introduce an Acid Catalyst: - Start with p-TsOH (catalytic). - For stubborn substrates, try PPA or Eaton's reagent. check_catalyst->add_catalyst No success Yield Improved check_catalyst->success Yes add_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

FAQ 1.2: I'm choosing between thermal cyclization and acid catalysis. What are the trade-offs?

Answer: The choice between a purely thermal approach and an acid-catalyzed one depends on the stability of your starting materials and the desired reaction time and temperature.

  • Thermal Cyclization: This is the classic approach, often performed in high-boiling solvents like diphenyl ether or Dowtherm A, or under neat (solvent-free) conditions.[3] It avoids corrosive acids but requires high temperatures (140-250 °C), which can lead to thermal degradation of sensitive functional groups.

  • Acid Catalysis: Using catalysts like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or Eaton's reagent allows the reaction to proceed at significantly lower temperatures (80-140 °C).[1][3][4] The acid protonates the carbonyl group of the β-dicarbonyl moiety, making it more electrophilic and accelerating the intramolecular cyclization. However, the workup is more complex due to the need to neutralize the acid, and strongly acidic conditions can be incompatible with certain functional groups (e.g., Boc-protecting groups, acid-labile esters).

Data-Driven Recommendations:

MethodTypical TemperatureAdvantagesDisadvantagesBest For
Thermal (Solvent) 150-250 °CSimple setup; no catalyst removal.High energy; risk of thermal degradation.Robust, simple substrates.
Thermal (Neat) 120-180 °CGreen chemistry (no solvent); high concentration.[3]Can lead to charring; mixing can be difficult.Small-scale, thermally stable reactants.
Acid-Catalyzed 80-140 °CLower temperature; faster reaction times.[3]Corrosive; difficult workup; functional group incompatibility.Substrates with moderate thermal stability.
Metal-Catalyzed 100-130 °CMilder conditions; broad substrate scope.[1][4]Costly catalysts; requires inert atmosphere; ligand screening.Complex, high-value molecules.

Category 2: Side Product Formation & Purity Issues

Side products can complicate purification and significantly reduce your isolated yield. Understanding their origin is key to suppression.

FAQ 2.1: My crude NMR shows multiple unexpected species. What are the likely side products and how can I prevent them?

Answer: Side product formation is typically driven by high temperatures, incorrect stoichiometry, or the presence of moisture. The most common culprits are:

  • Self-Condensation of the β-Ketoester: β-ketoesters can undergo self-condensation (e.g., Claisen condensation) under basic or strongly acidic/high-temperature conditions.

    • Prevention: Ensure your 2-aminopyridine is added first or concurrently with the ketoester. Avoid using a strong base. If using acid, use catalytic amounts where possible.

  • Formation of Isomeric Products: If an unsymmetrical 2-aminopyridine is used (e.g., substituted at the 3- or 5-position), you can get regioisomeric products.

    • Prevention: This is an inherent challenge. The regioselectivity is determined by the electronic and steric properties of the aminopyridine. Careful chromatographic separation is often the only solution.[3]

  • Thermal Degradation: At very high temperatures (>200 °C), decarboxylation or other fragmentation pathways can occur, especially with complex substrates.

    • Prevention: Use an acid catalyst to lower the required reaction temperature. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[3]

Proposed General Reaction Mechanism:

The following diagram illustrates the accepted mechanistic pathway. Understanding these steps helps in identifying potential intermediates and byproducts.

G cluster_0 Step 1: Condensation (Equilibrium) 2-Aminopyridine 2-Aminopyridine Enamine Intermediate Enamine Intermediate 2-Aminopyridine->Enamine Intermediate + β-Ketoester H2O H2O Enamine Intermediate->H2O - H2O Enamine Intermediate_c Enamine Intermediate Cyclized Intermediate Cyclized Intermediate Enamine Intermediate_c->Cyclized Intermediate Intramolecular Attack (Heat or H+) Cyclized Intermediate_c Cyclized Intermediate Final Product Pyrido[1,2-a]pyrimidin-4-one Cyclized Intermediate_c->Final Product - ROH

Caption: General reaction mechanism for synthesis.

Category 3: Product Isolation & Purification

Even with a clean reaction, isolating the final product can be challenging due to its physical properties.

FAQ 3.1: My product has poor solubility, making recrystallization difficult. What is a good general purification strategy?

Answer: Pyrido[1,2-a]pyrimidin-4-ones are often planar, crystalline solids with limited solubility in common organic solvents, which can complicate purification.

A Self-Validating Protocol for Purification:

This protocol uses a multi-step approach to ensure purity.

Step 1: Initial Workup & Crude Isolation

  • For Acid-Catalyzed Reactions: Cool the reaction mixture. Carefully quench by pouring onto crushed ice and slowly basifying with a saturated solution of NaHCO₃ or a dilute NaOH solution until pH ~8-9. The product often precipitates.

  • For Thermal Reactions: Cool the mixture and attempt to dissolve it in a large volume of a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Action: Collect the crude solid by vacuum filtration. Wash thoroughly with water (to remove salts), followed by a non-polar solvent like hexanes or diethyl ether (to remove non-polar impurities).

Step 2: Solvent Screening for Recrystallization

  • Rationale: Finding the right solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold.

  • Method: Place a small amount of your crude solid (~10-20 mg) into several different test tubes. Add a small aliquot (0.5 mL) of various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, DMF/Water mixture). Heat the tubes to the boiling point of the solvent.

    • If it dissolves completely, it's a potential candidate. Let it cool to room temperature and then in an ice bath to see if crystals form.

    • If it doesn't dissolve, add more solvent in small portions and reheat. If it still doesn't dissolve, it's not a suitable solvent.

  • Commonly Successful Solvents: Ethanol, isopropanol, or mixtures of DMF/water or DMSO/water are often effective.

Step 3: Column Chromatography (If Recrystallization Fails)

  • Rationale: If the product is inseparable from impurities by recrystallization, column chromatography is necessary.[3]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar system (e.g., 100% Hexanes or a high Hexane/Ethyl Acetate ratio) and gradually increase the polarity by adding more ethyl acetate or methanol. The planar nature of the product often means it adheres strongly to silica, sometimes requiring a small percentage of methanol in DCM to elute.

  • Validation: Monitor the fractions by TLC to combine the pure product fractions.

References

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25383–25387. [Link]

  • Ryseck, G., et al. (2013). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences, 12(8), 1423-30. [Link]

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange. [Link]

  • Patel, R. V., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Indian Journal of Pharmaceutical Education and Research, 49(2), 129-136. [Link]

  • Gouda, M. A., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(1), 1-5. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. This molecule is a key scaffold in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3][4][5] Achieving a high yield is crucial for the efficiency of drug discovery and development pipelines. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory.

Section 1: The Core Synthesis - Mechanism and Key Parameters

The most established and direct route to 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is the cyclocondensation reaction between 2-amino-5-methylpyridine and ethyl acetoacetate (EAA).[6] This reaction, while seemingly straightforward, is a multi-step process where control over reaction parameters is paramount to maximizing yield and purity.

Reaction Mechanism Overview

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyridine onto the acetyl carbonyl of EAA, followed by an intramolecular cyclization and subsequent dehydration/dealcoholation to form the stable bicyclic aromatic system. Understanding this pathway is key to troubleshooting.

G Start 2-Amino-5-methylpyridine + Ethyl Acetoacetate Intermediate1 Acylation Intermediate (Enamine/Imine) Start->Intermediate1 Step 1: Nucleophilic Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization Product 2,6-Dimethyl-4H-pyrido [1,2-a]pyrimidin-4-one Intermediate2->Product Step 3: Dehydration Byproduct - H2O - EtOH Intermediate2->Byproduct

Caption: Simplified reaction mechanism for pyridopyrimidinone formation.

Critical Reaction Parameters

The success of the synthesis hinges on the careful control of several interdependent variables. The following table summarizes the key parameters and their typical starting ranges for optimization.

ParameterTypical RangeRationale & Impact on Yield
Stoichiometry 1:1 to 1:1.2 (Pyridine:EAA)A slight excess of EAA can help drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.
Temperature 100 - 150 °CTemperature is critical for the cyclization and dehydration steps. Too low, and the reaction stalls. Too high, and it can lead to decomposition and dark, tarry byproducts. Optimal temperatures are often near the boiling point of the solvent.[7][8]
Solvent None (Neat), Ethanol, DMF, TolueneHigh-boiling aprotic solvents like DMF can facilitate higher reaction temperatures.[1][9][10] Running the reaction neat is also common but can make temperature control difficult.
Catalyst None, Acetic Acid, PPAWhile often performed thermally, an acid catalyst can protonate the carbonyl group of EAA, making it more electrophilic and accelerating the initial acylation step.[11]
Reaction Time 4 - 24 hoursMonitored by TLC until consumption of the limiting reagent. Prolonged heating after completion can degrade the product.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low (<30%), and TLC analysis shows significant amounts of unreacted 2-amino-5-methylpyridine. What's wrong?

A1: This is a classic case of an incomplete reaction. The primary culprits are insufficient energy or time for the reaction to proceed through the high-energy transition states of cyclization and dehydration.

Causality: The intramolecular cyclization and subsequent dehydration steps require a significant activation energy. If the reaction temperature is too low or the time is too short, the reaction will stall at the initial acylation intermediate stage.

Solutions:

  • Increase Reaction Temperature: Gradually increase the temperature in 10 °C increments. If using a solvent like ethanol, consider switching to a higher-boiling solvent like toluene (with a Dean-Stark trap to remove water/ethanol) or DMF to safely achieve temperatures of 120-140 °C.[8]

  • Increase Reaction Time: Ensure the reaction is monitored over a sufficient period. A common mistake is stopping the reaction prematurely. Let it run for at least 8-12 hours, checking via TLC every 2 hours after an initial 4-hour period.

  • Introduce a Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture. This can accelerate the rate-limiting steps.[11]

Q2: The reaction mixture turned into a dark, intractable tar. Is the experiment salvageable?

A2: Unfortunately, severe tarring usually indicates product and/or starting material decomposition, and the yield will be significantly compromised. The focus here should be on preventing it in the next attempt.

Causality: High temperatures, while necessary, can cause polymerization and decomposition, especially if impurities are present or if the reaction is heated for too long after completion. 2-amino-5-methylpyridine can be susceptible to oxidation and degradation at elevated temperatures.

Solutions for Prevention:

  • Verify Reagent Purity: Use freshly purchased or purified starting materials. 2-amino-5-methylpyridine can darken over time; if it is not a white/off-white solid, consider recrystallizing it.[12]

  • Optimize Temperature: You may have overshot the optimal temperature. Try reducing the temperature by 10-15 °C and compensating with a longer reaction time.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This minimizes oxidative side reactions that can contribute to tar formation.

  • Solvent Choice: Running the reaction neat can lead to localized overheating. Using a high-boiling solvent provides better temperature moderation and control.

Q3: I have a good crude yield, but the product is difficult to purify. It won't crystallize from standard solvents.

A3: Purification is a common hurdle, especially if minor impurities are inhibiting crystal lattice formation. Pyrido[1,2-a]pyrimidin-4-ones can sometimes be soluble only in high-boiling polar solvents like DMF or DMSO, making standard recrystallization challenging.[13]

Causality: The planar, rigid structure of the product can lead to strong intermolecular forces, causing either very low solubility in non-polar solvents or high solubility in polar aprotic solvents.

Solutions:

  • Systematic Solvent Screening: Attempt recrystallization from a range of solvents with varying polarities. A good starting point is isopropanol, ethyl acetate, or acetonitrile.

  • Two-Solvent System (Diffusion/Layering): This is a highly effective technique for difficult-to-crystallize compounds.[13]

    • Dissolve your crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., DMF or DMSO).

    • Place this solution in a vial.

    • Carefully layer a "poor" solvent in which the product is insoluble (e.g., diethyl ether, hexane, or water) on top.

    • Alternatively, place the vial of the DMF/DMSO solution into a larger sealed jar containing the poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization. This slow process often yields high-purity crystals.

  • Flash Column Chromatography: If crystallization fails, purification via silica gel flash chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.[1][9]

G Start Low Yield or Purity Issue CheckTLC Analyze Crude TLC Start->CheckTLC Problem1 High Starting Material? CheckTLC->Problem1 Yes Problem2 Tarry Mixture? CheckTLC->Problem2 No Solution1 Increase Temp Increase Time Add Catalyst Problem1->Solution1 Solution2 Lower Temp Check Reagent Purity Use Inert Atmosphere Problem2->Solution2 Yes Problem3 Multiple Side Products? Problem2->Problem3 No Solution3 Check Stoichiometry Optimize Temp Problem3->Solution3 Yes Problem4 Purification Difficulty? Problem3->Problem4 No Solution4 Try Solvent Diffusion Use Column Chromatography Problem4->Solution4 Yes

Caption: A troubleshooting workflow for synthesis optimization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: There is no single "best" solvent. The optimal choice depends on your desired reaction temperature and scale. For exploratory, small-scale reactions, DMF is excellent as it allows for a wide temperature range (e.g., 130-150 °C) and typically solubilizes all components well.[9] For larger-scale reactions where solvent removal can be an issue, conducting the reaction neat or in toluene with a Dean-Stark apparatus to remove byproducts can be more practical and efficient.

Q2: How critical is the removal of water or ethanol during the reaction? A2: It is highly beneficial. The final dehydration/dealcoholation step is a reversible equilibrium. By actively removing the water or ethanol byproduct (e.g., with a Dean-Stark trap when using a solvent like toluene), you are applying Le Chatelier's principle to drive the reaction toward the product side, which can significantly improve the final yield.

Q3: Can I use a different β-ketoester instead of ethyl acetoacetate? A3: Absolutely. This is a versatile reaction. Using other β-ketoesters is a primary way to introduce different substituents at the 2-position of the pyrimidinone ring. For example, using ethyl benzoylacetate would yield the 2-phenyl analogue. Note that bulkier β-ketoesters may require more forcing conditions (higher temperatures or longer reaction times) to overcome steric hindrance.[14]

Section 4: Experimental Protocols

Protocol 4.1: Optimized Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyridine (5.41 g, 50 mmol, 1.0 eq).

  • Reagent Addition: Add ethyl acetoacetate (7.15 g, 6.9 mL, 55 mmol, 1.1 eq).

  • Heating: Place the flask in a pre-heated oil bath at 135 °C.

  • Reaction: Stir the mixture vigorously. The mixture will become a homogenous solution and should darken to a yellow-orange or amber color over time.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-10 hours, as indicated by the consumption of 2-amino-5-methylpyridine.

  • Cooling & Isolation: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. The product will often begin to crystallize upon cooling. Add 30 mL of ethyl acetate to the flask and stir or sonicate to break up the solid mass.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold ethyl acetate (2 x 15 mL) to remove unreacted EAA and colored impurities.

  • Drying: Dry the solid product under vacuum to obtain crude 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. The typical yield of crude product is 75-85%.

Protocol 4.2: Purification by Two-Solvent Diffusion Crystallization

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of warm DMF (approx. 3-5 mL) in a 20 mL glass vial. Ensure it is fully dissolved.

  • Setup: Place this open vial inside a larger, sealable glass chamber (e.g., a 250 mL beaker covered with parafilm or a screw-top jar).

  • Diffusion: Add a pool of an anti-solvent, such as diethyl ether or dichloromethane (approx. 30-40 mL), to the bottom of the larger chamber, ensuring the level is well below the top of the vial.

  • Crystallization: Seal the chamber and leave it undisturbed in a vibration-free location for 24-72 hours. Vapors from the anti-solvent will slowly diffuse into the DMF, reducing the solubility of the product and promoting the growth of high-purity crystals.

  • Isolation: Once a good crop of crystals has formed, carefully remove the vial, decant the mother liquor, and wash the crystals with a small amount of the anti-solvent. Dry under vacuum.

References

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents. Google Patents.
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Advances.
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. Google Patents.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.National Institutes of Health.
  • EP3867256A1 - New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making - Google Patents. Google Patents.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). National Institutes of Health.
  • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. (2014). PubMed.
  • 4H-Pyrido[1,2-a]pyrimidin-4-one.PubChem.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.PubMed.
  • Optimization of the cyclization reaction conditions.ResearchGate.
  • Optimization of the Condensation Reaction.ResearchGate.
  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol...ResearchGate.
  • Optimization of cyclization reaction 1.ResearchGate.
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.ResearchGate.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journals.
  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity.PubMed.
  • Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones.ResearchGate.
  • Ethyl Acetoacetate: Synthesis & Applications. (2024). WordPress.com.
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2017). RSC Publishing.
  • Cyclo condensation reaction: Significance and symbolism. (2024).
  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.Journal of the Chemical Society C.
  • Synthetic Applications of Ethyl Acetoacetate - II. (2022). YouTube.
  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors.PubMed.
  • Synthesis of novel 4H-pyrimido[1,6-a]pyrimidines via a one-pot three-component condensation.PubMed.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.

Sources

optimization of dual MNK/PIM inhibitors based on pyrido[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the intricacies of optimizing dual MNK/PIM inhibitors based on the pyrido[3,2-d]pyrimidine scaffold. This guide moves beyond simple protocols, focusing on the rationale behind experimental choices to help you anticipate challenges, troubleshoot effectively, and accelerate your research.

The Rationale for Dual MNK/PIM Inhibition

Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration site for Moloney murine leukemia virus (PIM) kinases are key downstream effectors in multiple cell proliferation signaling pathways.[1] Both kinase families converge on the regulation of cap-dependent translation of oncoproteins, making them critical nodes in cancer cell growth and survival. MNKs phosphorylate eIF4E, while PIMs phosphorylate 4E-BP1, releasing its inhibition on eIF4E. The dual inhibition of these complementary pathways presents a synergistic strategy to suppress the translation of oncogenic proteins like c-myc, cyclin D1, and Mcl-1, particularly in malignancies like acute myeloid leukemia (AML).[1][2] The pyrido[3,2-d]pyrimidine scaffold has emerged as a promising starting point for developing potent and selective dual inhibitors.[3][4]

Below is a diagram illustrating the convergence of the MNK and PIM signaling pathways on protein synthesis.

G cluster_upstream Upstream Signaling (e.g., MAPK, PI3K/AKT/mTOR) cluster_pathways Kinase Cascades cluster_translation Translation Machinery cluster_downstream Cellular Outcomes Upstream Growth Factor Signals MNK MNK1/2 Upstream->MNK PIM PIM1/2/3 Upstream->PIM eIF4E eIF4E MNK->eIF4E P BP1 4E-BP1 PIM->BP1 P p_eIF4E p-eIF4E eIF4E->p_eIF4E eIF4G eIF4G eIF4F_active Active eIF4F Complex eIF4G->eIF4F_active eIF4A eIF4A eIF4A->eIF4F_active eIF4F_inactive Inactive eIF4F Complex (4E-BP1 bound) eIF4F_inactive->BP1 Translation Cap-Dependent Translation eIF4F_active->Translation p_eIF4E->eIF4F_active activates p_BP1 p-4E-BP1 BP1->p_BP1 p_BP1->eIF4F_active releases Proteins Oncogenic Proteins (c-Myc, Cyclin D1, Mcl-1) Translation->Proteins Proliferation Cell Proliferation & Survival Proteins->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Dual Inhibitor Inhibitor->MNK Inhibitor->PIM G cluster_chem Chemistry & Initial Screening cluster_cell Cellular Characterization cluster_vivo In Vivo & Preclinical Synthesis 1. Synthesis & Purification Biochem 2. In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochem Selectivity 3. Kinome Selectivity Screen Biochem->Selectivity Selectivity->Synthesis SAR Feedback Target 4. Target Engagement (Western Blot) Selectivity->Target Prolif 5. Cellular Potency (GI50 Assay) Target->Prolif Prolif->Synthesis SAR Feedback Func 6. Functional Assays (Apoptosis, Cell Cycle) Prolif->Func PK 7. Pharmacokinetics (ADME) Func->PK Efficacy 8. In Vivo Efficacy (Xenograft Model) PK->Efficacy Tox 9. Toxicology Assessment Efficacy->Tox

Caption: General workflow for kinase inhibitor optimization.

Section 1: Chemical Synthesis & Compound Handling

Q1: My yields for the pyrido[3,2-d]pyrimidine core synthesis are consistently low. What are the common pitfalls?

A1: The synthesis of pyridopyrimidine scaffolds can be challenging. [5][6][7]Low yields often stem from a few critical areas:

  • Purity of Starting Materials: Ensure your initial reagents, such as substituted aminopyridines and pyrimidine precursors, are of high purity. Side reactions with impurities are a common cause of yield loss.

  • Reaction Conditions: These reactions are often sensitive to atmospheric moisture and oxygen. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) where specified. Temperature control is also critical; use an oil bath for consistent heating and avoid localized overheating.

  • Purification: The polarity of pyridopyrimidine derivatives can make purification by column chromatography tricky. You may experience streaking on silica gel. Consider using a different stationary phase (e.g., alumina) or a gradient elution with a small amount of a modifying solvent like triethylamine or acetic acid to improve peak shape. Recrystallization, if feasible, is often the best method for achieving high purity.

Q2: My final compound is a "brick dust"—very poorly soluble. How can I formulate it for in vitro and in vivo studies?

A2: This is a very common issue with kinase inhibitors, which are often lipophilic. [8][9]* In Vitro Assays: For initial in vitro screening, high-concentration DMSO stocks (10-20 mM) are standard. However, be mindful of the final DMSO concentration in your assay, as it can affect enzyme activity. [10]Always run a vehicle control with the same final DMSO concentration as your test compounds. If solubility in the final aqueous assay buffer is still an issue, you may see compound precipitation, leading to artificially low potency.

  • In Vivo Formulations: Moving to animal studies requires more sophisticated formulations to achieve adequate exposure. [11] * Co-solvent Systems: A common starting point is a mixture of solvents like PEG400, Solutol HS 15, and water. The ratios must be empirically determined for your specific compound.

    • Amorphous Solid Dispersions (ASDs): For compounds with very low intrinsic solubility, creating an ASD with a polymer carrier can significantly improve dissolution and bioavailability. [9] * Lipophilic Salts: Preparing a lipophilic salt of your compound (e.g., with docusate) can enhance its solubility in lipid-based formulations, which can improve oral absorption. [12]

Section 2: In Vitro Kinase Assays

Q1: My IC50 values are inconsistent between experiments. What's going on?

A1: Reproducibility is key. Inconsistency in IC50 values usually points to variability in assay conditions. Here is a checklist to diagnose the problem:

ParameterRationale & Troubleshooting Action
ATP Concentration Most inhibitors are ATP-competitive. If the ATP concentration in your assay varies, your IC50 values will shift. Action: Use an ATP concentration that is at or near the Km for the specific kinase. [13]This ensures that the measured IC50 is a close approximation of the Ki. [13]
Enzyme Activity The activity of recombinant kinase preps can vary between lots or degrade with improper storage. Action: Aliquot your enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Qualify each new lot of enzyme before use in screening.
Substrate Depletion If the reaction proceeds too far (>20% substrate turnover), the kinetics are no longer linear, which affects IC50 calculations. Action: Optimize enzyme concentration and reaction time to ensure you are measuring the initial reaction velocity.
DMSO Concentration High concentrations of DMSO can inhibit kinase activity. Action: Keep the final DMSO concentration constant across all wells (including controls) and ideally below 1%. [10]
Assay Technology Different assay formats (e.g., ADP-Glo, TR-FRET) have different sensitivities to interference. [14]Compound fluorescence can interfere with fluorescence-based readouts. Action: If you suspect interference, confirm hits using an orthogonal assay format (e.g., a radiometric assay).

Q2: How do I assess the selectivity of my dual inhibitor against other kinases?

A2: True dual inhibition requires selectivity against the broader kinome. Off-target activity can lead to toxicity. [13]* Kinome Profiling: The most comprehensive method is to screen your compound against a large panel of kinases (e.g., 100-400 kinases) at a fixed concentration (e.g., 1 µM). [15]This provides a "snapshot" of its selectivity.

  • Follow-up IC50s: For any off-target hits identified in the initial screen (e.g., >50% inhibition), you must determine the full IC50 curve to quantify the potency of the off-target interaction.

  • Interpreting the Data: A good dual MNK/PIM inhibitor should show high potency against MNK1/2 and PIM1/2/3, with significantly lower potency (ideally >30-fold) against other kinases. The lead compound 21o from a key study, for example, showed nanomolar IC50s against MNK1/2 and PIM kinases while being much less active on other kinases. [1][4]

Section 3: Cell-Based Assays

Q1: How do I confirm that my inhibitor is hitting MNK and PIM in cancer cells?

A1: A potent inhibitor in a biochemical assay must demonstrate target engagement in a cellular context. [16]The gold-standard method is Western blotting for downstream biomarkers.

  • MNK Target Engagement: Monitor the phosphorylation of eIF4E at Ser209 (p-eIF4E). A successful MNK inhibitor should reduce the levels of p-eIF4E in a dose-dependent manner. [1]* PIM Target Engagement: PIM kinases are one of several kinases that can phosphorylate 4E-BP1. A reduction in p-4E-BP1 (at Ser65) can indicate PIM inhibition. [1]It's crucial to use cell lines where these pathways are known to be active, such as the myeloid leukemia cell lines K562 and MOLM-13. [1]* Protocol:

    • Seed cells and allow them to adhere (if applicable).

    • Treat cells with a dose range of your inhibitor for a predetermined time (e.g., 2-6 hours).

    • Lyse the cells and quantify total protein.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-eIF4E, total eIF4E, p-4E-BP1, and total 4E-BP1. A loading control (e.g., GAPDH or β-actin) is essential.

    • Image the blot and quantify the band intensities. The data should show a dose-dependent decrease in the ratio of phosphorylated to total protein.

Q2: My compound is cytotoxic in a 72-hour proliferation assay, but I'm not seeing a corresponding decrease in target phosphorylation after a 4-hour treatment. Why?

A2: This disconnect highlights the difference between pharmacodynamics (PD) and long-term cellular outcomes.

  • Timing Mismatch: Inhibition of phosphorylation is often a rapid event, occurring within minutes to hours. Cytotoxicity and effects on proliferation take much longer to manifest, often requiring 24-72 hours. It's possible your 4-hour time point for the PD marker analysis is appropriate, but the cytotoxic effect is due to the sustained inhibition of translation over several cell cycles.

  • Off-Target Effects: The cytotoxicity could be due to inhibition of an unrelated kinase. This is why kinome selectivity profiling is so important. If your compound inhibits other critical kinases with similar potency, the observed cell death may not be due to MNK/PIM inhibition.

  • Therapeutic Window: Compare the concentration at which you see target modulation (cellular IC50 from Western blot) with the concentration that causes cell death (GI50 from proliferation assay). A good compound should show target engagement at concentrations at or below its GI50.

Section 4: In Vivo & ADME/Tox Studies

Q1: My compound works well in cells. What's a good starting point for a xenograft model?

A1: For dual MNK/PIM inhibitors, a subcutaneous xenograft model using a human leukemia cell line is a standard and effective choice. The MOLM-13 cell line is often used as it has been shown to be sensitive to MNK/PIM inhibition. [1]* Model: Subcutaneously implant MOLM-13 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Dosing: Once tumors are established (e.g., 100-150 mm³), begin dosing with your inhibitor via an appropriate route (e.g., oral gavage), typically once or twice daily.

  • Efficacy Readouts: The primary efficacy endpoint is tumor growth inhibition (TGI). This is measured by regular caliper measurements of the tumor volume. Animal body weight should also be monitored as an initial indicator of toxicity. [17] Q2: My compound showed great in vivo efficacy but the mice lost a lot of weight. How do I troubleshoot this toxicity?

A2: Toxicity can arise from on-target effects (inhibiting MNK/PIM in normal tissues) or off-target effects.

  • Reduce the Dose: The most straightforward first step is to perform a dose-ranging study to find the maximum tolerated dose (MTD). It's possible a lower dose can maintain efficacy with an acceptable toxicity profile.

  • Refine the Selectivity: If toxicity persists even at lower effective doses, it may point to an off-target liability. This is a classic " go/no-go " decision point. The data should prompt you to return to the chemistry stage to design new analogs with an improved selectivity profile, guided by your kinome screening data.

  • ADME Properties: Poor ADME (Absorption, Distribution, Metabolism, Excretion) properties can lead to high, sustained plasma concentrations that drive toxicity. Investigating the compound's metabolism and clearance can provide valuable insights. [18][19]

References

  • Wang, Y., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. Available at: [Link]

  • Han, Y., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. PubMed. Available at: [Link]

  • American Chemical Society. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (N.D.). Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. Request PDF. Available at: [Link]

  • Semantic Scholar. (N.D.). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Available at: [Link]

  • PubMed. (N.D.). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Available at: [Link]

  • National Institutes of Health. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • National Institutes of Health. (2022). Discovery of novel natural products as dual MNK/PIM inhibitors for acute myeloid leukemia treatment: Pharmacophore modeling, molecular docking, and molecular dynamics studies. Available at: [Link]

  • National Institutes of Health. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • MDPI. (2024). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Institutes of Health. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Available at: [Link]

  • PubMed Central. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available at: [Link]

  • MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Available at: [Link]

  • Bentham Science. (2025). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Available at: [Link]

  • PubMed. (2016). Inherent formulation issues of kinase inhibitors. Available at: [Link]

  • National Institutes of Health. (2021). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. Available at: [Link]

  • PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Available at: [Link]

  • MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Wiley Online Library. (2015). Pim Kinase Inhibitors Evaluated with a Single-Molecule Engineered Nanopore Sensor. Available at: [Link]

  • ResearchGate. (2025). Inherent formulation issues of kinase inhibitors. Request PDF. Available at: [Link]

  • Oxford Academic. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Taylor & Francis Online. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • National Institutes of Health. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC. Available at: [Link]

  • PubMed. (2021). Progress in developing MNK inhibitors. Available at: [Link]

  • ResearchGate. (N.D.). Bioactivity and ADME toxicity. Download Table. Available at: [Link]

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Available at: [Link]

  • MDPI. (2023). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Available at: [Link]

  • National Institutes of Health. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • KAUST Repository. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 39080-49-4 / Derivative Scaffold) Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a fused bicyclic system often utilized as a bioisostere for flavonoids or quinazolines in kinase (e.g., SHP2) and enzyme (e.g., Aldose Reductase) inhibition studies.[1][2][3][4][5][6][7][8] While valuable, the 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one core presents specific stability challenges in solution, primarily driven by the bridgehead nitrogen (N1) which imparts unique electronic susceptibility to hydrolysis and pH-dependent solubility issues.

This guide moves beyond generic advice, providing a mechanistic understanding of why your compound might degrade or precipitate, and how to prevent it.

Module 1: Hydrolytic Instability (The pH Trap)

The Issue: Users frequently report loss of compound potency or "disappearing peaks" in LC-MS after incubation in acidic or strongly basic buffers.

The Mechanism: The 4H-pyrido[1,2-a]pyrimidin-4-one system contains a bridgehead nitrogen (N1) that is part of an amide-like conjugation but lacks the full resonance stability of a standard amide due to ring strain and aromaticity constraints.

  • Acidic Conditions: Protonation occurs at N1 or the carbonyl oxygen. This activates the C2 or C4 position for nucleophilic attack by water, leading to ring-opening hydrolysis. The product often reverts to the starting 2-amino-6-methylpyridine and the corresponding acetoacetate derivative.

  • Basic Conditions: Strong bases can attack the carbonyl (C4), similarly leading to ring cleavage.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
New peak at lower RT (LC-MS) Ring hydrolysis product (likely 2-amino-6-methylpyridine derivative).Avoid pH < 4.0 and pH > 9.0. Switch to mild buffers (HEPES, MOPS) at pH 7.4.
Color change (Yellowing) Formation of oxidation products or ring-opened conjugated species.[9]Degas buffers. Hydrolysis is often accelerated by oxidative stress.
Non-linear dilution Compound is stable in DMSO stock but degrades in aqueous working solution.Limit aqueous time. Prepare working solutions immediately before use (< 30 mins).

Visualization: Hydrolytic Pathway Risk

HydrolysisMechanism cluster_prevention Prevention Strategy Compound 2,6-Dimethyl-4H-pyrido[1,2-a] pyrimidin-4-one (Intact Scaffold) Acid Acidic pH (< 4.0) Protonation at N1/O Compound->Acid Activation Intermediate Tetrahedral Intermediate (Unstable) Acid->Intermediate + H2O Water Nucleophilic Attack (H2O) Product Ring Opening (2-Amino-6-methylpyridine + Acetoacetate deriv.) Intermediate->Product Irreversible Cleavage SafeZone Maintain pH 6.5 - 8.0 (HEPES/PBS)

Caption: Mechanistic pathway of acid-catalyzed ring opening. The bridgehead nitrogen facilitates nucleophilic attack, reverting the drug scaffold to its synthetic precursors.

Module 2: Solubility & Precipitation (The "Crash-Out" Effect)

The Issue: The 2,6-dimethyl substitution increases lipophilicity (LogP ~1.5–2.5 depending on method). Users often observe immediate turbidity upon diluting a DMSO stock into PBS or media.

The Causality: This scaffold is a planar, aromatic system prone to


-

stacking
. In pure aqueous environments, water molecules force these hydrophobic rings together, causing rapid aggregation and precipitation. The "2,6-dimethyl" groups provide some steric bulk but not enough to prevent stacking.

Critical Solubility Thresholds (Estimated):

  • Pure DMSO: > 50 mM (High stability)

  • PBS (pH 7.4): < 50 µM (Risk of precipitation)

  • Cell Media (10% FBS): ~100 µM (Proteins act as carriers, improving solubility)

Protocol: The "Step-Down" Dilution Method Do not shoot 100% DMSO stock directly into 100% water.

  • Stock: Prepare 10 mM in anhydrous DMSO.

  • Intermediate: Dilute 1:10 in PEG-400 or Ethanol (creates a solvation shell).

  • Final: Dilute the intermediate into the assay buffer.

    • Target Final DMSO: < 1% (for cell assays) or < 5% (for enzymatic assays).

Module 3: Photochemical & Oxidative Stability

The Issue: Pyrido-pyrimidines are bioisosteres of flavonoids and often possess extended conjugation. This makes them susceptible to UV-induced degradation (photolysis) and oxidation at the methyl groups (benzylic-like reactivity).

Evidence: Research on related pyrido[1,2-a]pyrimidin-4-one derivatives indicates antioxidant properties, which mechanistically implies the molecule sacrifices itself (oxidizes) to quench radicals [1].

Storage SOP:

  • Solid State: Store at -20°C, desiccated, protected from light.

  • In Solution:

    • Amber vials are mandatory .

    • Avoid freeze-thaw cycles (promotes micro-precipitation).

    • Use Argon/Nitrogen purging for long-term DMSO stock storage to prevent oxidation of the methyl groups.

FAQ: Researcher to Researcher

Q: Can I use this compound in an acidic cell lysate (pH 4-5)? A: Proceed with caution. The half-life at pH 4 is significantly reduced compared to pH 7. If you must work at low pH, keep incubation times under 30 minutes and run a "vehicle + compound" control without cells to quantify non-enzymatic degradation.

Q: I see a double peak in HPLC. Is it an isomer? A: It is likely not a stereoisomer (the molecule is planar/achiral unless you have chiral side chains).

  • Possibility A: It is the hydrolysis product (check MW).

  • Possibility B: Tautomerism. The 4-one system can theoretically tautomerize to the 4-hydroxy form, though the keto form is dominant. If the peaks merge upon heating the column to 40°C, it is a tautomer/rotamer issue.

Q: Why does my IC50 shift depending on how long I pre-incubate? A: This is a classic sign of instability or aggregation .

  • If IC50 increases (potency loss): Chemical degradation (hydrolysis) is occurring.

  • If IC50 decreases (false potency): The compound is aggregating and non-specifically inhibiting the enzyme (promiscuous inhibition). Add 0.01% Triton X-100 to your buffer to rule this out.

Experimental Workflow: Stability Validation

Before running expensive biological assays, validate the compound's integrity in your specific buffer.

StabilityWorkflow Start Start: Stability Check Step1 Dilute to 10µM in Assay Buffer (t=0) Start->Step1 Step2 Incubate at Assay Temp (e.g., 37°C) Step1->Step2 Decision Measure Absorbance/LC-MS at 0, 1, 4, 24 hours Step2->Decision ResultA Peak Area > 95%? Decision->ResultA Stable Stable: Proceed to Assay ResultA->Stable Yes Unstable Unstable: Degradation Detected ResultA->Unstable No Debug Troubleshoot: 1. Check pH 2. Add Antioxidant (DTT/TCEP) 3. Protect from Light Unstable->Debug Debug->Step1 Retry

Caption: Standard Operating Procedure (SOP) for validating compound stability prior to biological screening.

References
  • Maccari, R., et al. (2018). "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity."[1][2][4] Journal of Medicinal Chemistry.

  • Wang, F., et al. (2024).[8] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry.

  • PubChem Compound Summary. (2025). "4H-Pyrido[1,2-a]pyrimidin-4-one."[3][6][10][11][12] National Center for Biotechnology Information.

  • Gangjee, A., et al. (2014).[6][7] "The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines..." Bioorganic & Medicinal Chemistry. (Cited for comparative solubility challenges of dimethyl-pyrimidine cores).

Sources

Technical Support Center: Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this important synthetic transformation. The choice of solvent is a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides in-depth, experience-driven advice to troubleshoot common issues and answer frequently asked questions related to solvent effects.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, with a focus on how the reaction solvent can be the root cause and the key to the solution.

Issue 1: Low or No Product Yield

Q: My reaction between 2-amino-6-methylpyridine and ethyl acetoacetate is giving very low yields or failing completely. What solvent-related factors could be at play?

A: This is a common challenge, and the solvent is often the primary culprit. The reaction proceeds through a two-step sequence: an initial condensation to form an enamine intermediate, followed by a high-temperature cyclization. The solvent's role is crucial in both stages.

  • Causality:

    • Insufficient Reaction Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular condensation. If your solvent has a low boiling point (e.g., ethanol, acetonitrile), you may not be reaching the required temperature for efficient ring closure. While ethanol can be used, it often requires extended reflux times and may not be as effective as higher-boiling point solvents[1][2].

    • Poor Solubility of Reactants/Intermediates: If the reactants or the intermediate enamine have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely hampered.

    • Solvent-Side Reactions: Protic solvents with high nucleophilicity could potentially engage in side reactions, though this is less common in this specific synthesis.

  • Troubleshooting Steps:

    • Switch to a High-Boiling Point Aprotic Solvent: Solvents like Dowtherm A, diphenyl ether, or even high-boiling point hydrocarbons can provide the necessary high temperatures (typically >200 °C) for efficient thermal cyclization.

    • Consider a "Solvent-Free" or High-Concentration Approach: In some cases, heating the neat mixture of reactants (with or without a catalyst) can be effective[3]. This maximizes the concentration of reactants.

    • Employ a Catalytic System in a Suitable Solvent: The use of a catalyst can lower the required reaction temperature. For instance, a bismuth(III) chloride catalyzed reaction can proceed under solvent-free conditions at a lower temperature than purely thermal methods[3].

    • Utilize a Promoting Solvent: Ethylene glycol has been shown to be an effective promoting solvent for this type of cyclization, likely due to its high boiling point and ability to facilitate proton transfer[3].

Issue 2: Formation of Significant Byproducts and Impurities

Q: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. How can the solvent influence byproduct formation?

A: Byproduct formation is a clear indicator that the reaction conditions are not optimal, and the solvent plays a key role in directing the reaction pathway.

  • Causality:

    • Incomplete Cyclization: As discussed in Issue 1, if the temperature is too low, the enamine intermediate may not fully cyclize, leading to its presence in the final product mixture.

    • Decomposition of Reactants or Product: At very high temperatures, especially with prolonged reaction times, the starting materials or the desired product can decompose. The choice of solvent can influence the rate of this decomposition.

    • Side Reactions of the β-Ketoester: Ethyl acetoacetate can undergo self-condensation or other side reactions, particularly under harsh conditions. The solvent can mediate these pathways.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: For a given high-boiling point solvent, systematically vary the temperature and reaction time to find the optimal balance between complete conversion and minimal decomposition.

    • Employ an Acid Catalyst: Using a strong acid like polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can facilitate cyclization at lower temperatures, often acting as both the catalyst and the solvent[2][4][5]. This can minimize thermal decomposition. However, be aware that these reagents are highly corrosive and require careful handling. Eaton's reagent is often preferred over PPA due to its lower viscosity, which simplifies workup[5].

    • Consider a Two-Step, One-Pot Procedure: Some protocols advocate for the initial formation of the enamine at a lower temperature, followed by the addition of a high-boiling point solvent or a cyclizing agent for the ring-closing step. This can provide better control over the reaction.

Issue 3: Use of Hazardous or Environmentally Unfriendly Solvents

Q: My current protocol uses a solvent like DMF, which is facing increasing regulatory scrutiny. What are greener alternatives?

A: The push for sustainable chemistry is a significant consideration in modern drug development. Fortunately, several greener alternatives exist for this synthesis.

  • Causality:

    • Legacy Protocols: Many older synthetic procedures relied on dipolar aprotic solvents like DMF and NMP due to their excellent solvating properties and high boiling points[5][6].

    • Lack of Optimization with Greener Solvents: Greener solvents may require different reaction conditions (e.g., catalysts, microwave irradiation) to achieve comparable results.

  • Troubleshooting and Green Alternatives:

    • Solvent-Free Synthesis: As mentioned, heating the neat reactants, often with a catalyst like BiCl₃, is an excellent green approach that minimizes solvent waste[3].

    • Ethylene Glycol: This diol is a high-boiling, effective promoting solvent that is more environmentally benign than many traditional aprotic solvents[3].

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often allowing for the use of less solvent or even solvent-free conditions, and can be a powerful tool for greening the Gould-Jacobs reaction and related cyclizations[7].

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how does the solvent influence it?

A1: The most common route is a variation of the Gould-Jacobs reaction[8][9]. The mechanism, illustrated below, involves two key steps that are heavily influenced by the solvent:

  • Nucleophilic Attack and Condensation: The amino group of 2-amino-6-methylpyridine attacks the keto-carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate. This step is favored by solvents that can stabilize the charged intermediates and facilitate proton transfer.

  • Intramolecular Cyclization: At high temperatures, the nitrogen of the pyridine ring attacks the ester carbonyl of the enamine intermediate, leading to cyclization and elimination of ethanol. This is the rate-determining step and requires a solvent that can achieve a high enough temperature to overcome the activation energy.

dot

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_solvent Solvent Influence Reactants 2-Amino-6-methylpyridine + Ethyl Acetoacetate Intermediate Enamine Intermediate Reactants->Intermediate -H2O Product 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate->Product High Temp. -EtOH Solv_S1 Solvates intermediates Facilitates proton transfer Intermediate->Solv_S1 Solv_S2 Provides high temperature for ring closure Product->Solv_S2

Caption: Reaction mechanism and key solvent roles. /dot

Q2: Should I use a protic or aprotic solvent for this synthesis?

A2: Both can be used, but they function differently and are suited for different approaches:

  • Polar Aprotic Solvents (e.g., DMF, Diphenyl ether): These are excellent choices for purely thermal cyclizations. They have high boiling points and are relatively inert, providing a stable medium for the high-temperature ring closure.

  • Protic Solvents (e.g., Ethanol, Ethylene Glycol): Ethanol can be used, but may require longer reaction times due to its lower boiling point[2]. Ethylene glycol is a better choice due to its high boiling point and its ability to participate in hydrogen bonding, which can help to stabilize intermediates and facilitate proton transfers in the condensation step[3].

Q3: What is the role of polyphosphoric acid (PPA) and Eaton's reagent, and when should I consider using them?

A3: PPA and Eaton's reagent are strong dehydrating and cyclizing agents. They act as both the solvent and the catalyst for the reaction.

  • Mechanism of Action: They protonate the carbonyl groups, making them more electrophilic and thus facilitating both the initial condensation and the final ring closure. This allows the reaction to proceed at a lower temperature than purely thermal methods.

  • When to Use: Consider these reagents when you want to avoid very high temperatures to prevent thermal degradation of your starting materials or product. They are particularly useful if you are having trouble with incomplete cyclization.

  • PPA vs. Eaton's Reagent: Eaton's reagent (P₂O₅ in MeSO₃H) is often considered a superior alternative to PPA. It is less viscous and easier to handle, and reactions often proceed more cleanly with simpler workups[5][10].

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, and it is an excellent "green" alternative. Heating a neat mixture of 2-amino-6-methylpyridine and ethyl acetoacetate can yield the desired product. The efficiency of this method can be significantly improved by the addition of a Lewis acid catalyst, such as bismuth(III) chloride (BiCl₃), which allows the reaction to proceed at a lower temperature and in a shorter time frame[3].

III. Experimental Protocols

Protocol 1: Thermal Cyclization in a High-Boiling Point Solvent
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Add diphenyl ether as the solvent (enough to ensure good stirring).

  • Heat the reaction mixture to reflux (approx. 250-260 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Dilute the mixture with hexane or petroleum ether to further precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to afford pure 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Eaton's Reagent-Mediated Synthesis
  • Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (1 part by weight) to methanesulfonic acid (10 parts by weight) with stirring. Caution: This is an exothermic process.

  • To a flask containing Eaton's reagent, add 2-amino-6-methylpyridine (1.0 eq) with stirring at room temperature.

  • Slowly add ethyl acetoacetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a strong base (e.g., NaOH, K₂CO₃) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.

IV. Data Summary

The choice of solvent or cyclizing agent has a profound impact on the reaction conditions and outcomes.

MethodTypical Solvent/ReagentTemperature (°C)Typical Reaction TimeKey AdvantagesKey Disadvantages
Thermal Cyclization Diphenyl Ether, Dowtherm A>2002-6 hoursSimple, no catalyst needed.High energy consumption, potential for thermal degradation.
Promoting Solvent Ethylene Glycol120-1504-8 hoursGreener alternative, good yields.[3]Longer reaction times compared to acid-catalyzed methods.
Acid-Catalyzed Cyclization PPA / Eaton's Reagent80-1201-3 hoursLower temperature, faster reaction, high yields.[4][5]Corrosive reagents, requires careful workup and neutralization.
Solvent-Free (Catalytic) None (BiCl₃ catalyst)100-1201-2 hoursEnvironmentally friendly, minimal waste, fast.[3]Requires a catalyst, may need optimization for scale-up.

V. Logical Workflow for Solvent Selection

dot

G start Start: Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one q1 Is minimizing reaction temperature a priority? start->q1 q2 Are 'green chemistry' principles a high priority? q1->q2 No a1 Use Eaton's Reagent or PPA q1->a1 Yes q3 Is operational simplicity the main goal? q2->q3 No a2 Consider Solvent-Free (catalyzed) or Ethylene Glycol q2->a2 Yes a3 Use high-boiling solvent (e.g., Diphenyl Ether) q3->a3 Yes a4 Use high-boiling solvent (e.g., Diphenyl Ether) q3->a4 No (re-evaluate priorities)

Caption: Decision workflow for solvent selection. /dot

References

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent | Request PDF - ResearchGate. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC. [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]

  • Effect of solvent on the synthesis of 4a a | Download Table - ResearchGate. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. [Link]

  • ChemInform Abstract: Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3- dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones. | Request PDF - ResearchGate. [Link]

  • EP3867256A1 - New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making - Google P
  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. [Link]

  • Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl- (CAS 39080-46-1) - Cheméo. [Link]

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. [Link]

  • A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature - PMC - NIH. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Evaluation of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the biological evaluation of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives and their structural analogs. In the field of medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. While extensive research has been conducted on the broader class of pyrido[1,2-a]pyrimidin-4-ones, it is important to note that publicly available data specifically detailing the biological activities of the 2,6-dimethyl substituted core are limited. This guide, therefore, will focus on the established biological potential of the parent scaffold and its derivatives, providing a comparative framework and detailed experimental protocols to empower researchers in their exploration of this promising class of compounds.

The versatility of the pyrido[1,2-a]pyrimidin-4-one core has led to the development of derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will delve into these key areas, presenting a comparative analysis of reported activities, elucidating the underlying mechanisms of action where known, and providing robust, field-proven protocols for their evaluation.

Comparative Analysis of Biological Activities

The biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Below, we compare the performance of various derivatives across different therapeutic areas, drawing from the available scientific literature.

Anticancer Activity

The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

One notable target for this class of compounds is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1] Overexpression or mutation of SHP2 is associated with various cancers, making it an attractive therapeutic target.[1]

A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated as allosteric inhibitors of SHP2.[1] For instance, compound 14i from a recent study demonstrated potent enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM and significant antiproliferative activity against Kyse-520 cancer cells with an IC50 of 1.06 μM.[1]

Table 1: Anticancer Activity of Representative Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound IDSubstitution PatternTargetCancer Cell LineIC50 (µM)Reference
14i 3-(substituted)-7-(substituted)SHP2Kyse-5201.06[1]
13a 3-(substituted)-7-(substituted)SHP2Not specified-[1]

Note: Specific structures for compounds 13a and 14i are detailed in the cited reference.

Antimicrobial Activity

While the primary focus of recent research has been on anticancer applications, the broader family of pyridopyrimidines has also been investigated for antimicrobial properties. For example, derivatives of the isomeric pyrido[2,3-d]pyrimidine scaffold have shown significant inhibitory effects against various bacterial and fungal strains.[2] This suggests that the 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one core may also serve as a valuable template for the development of new antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

Compound IDBacterial/Fungal StrainMIC (µmol/L)Reference
7a Bacillus subtilis6[2]
7a Chlamydia pneumonia12[2]
7d Various bacteria4-12[2]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Enzyme Inhibition

Beyond cancer-related kinases, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as inhibitors of other clinically relevant enzymes. A notable example is aldose reductase, an enzyme implicated in the development of diabetic complications.

Table 3: Aldose Reductase Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound IDSubstitution PatternTargetIC50 (µM)Reference
21 3-FluorobenzylcarbamateAldose Reductase33[3]
37 3-(4-(trifluoromethyl)benzyl)carboxamideAldose Reductase37[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Causality Behind Experimental Choices: This assay is selected for its reliability, high-throughput capability, and its principle of measuring mitochondrial activity, which provides a robust indication of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases of living cells, thus directly correlating the color intensity to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against different microorganisms in a high-throughput format. It provides a precise MIC value, which is a critical parameter for evaluating the efficacy of a potential antimicrobial drug.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Broth Microdilution Workflow for MIC Determination.

SHP2 Inhibition Assay

This is a biochemical assay to measure the inhibitory activity of compounds against the SHP2 enzyme.

Causality Behind Experimental Choices: A fluorescence-based enzymatic assay is chosen for its high sensitivity and suitability for high-throughput screening. The use of a synthetic phosphopeptide substrate that releases a fluorescent product upon dephosphorylation by SHP2 allows for a direct and quantitative measurement of enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, SHP2 enzyme solution, and a fluorogenic substrate solution (e.g., DiFMUP).

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a microplate, followed by the SHP2 enzyme. Incubate for a short period to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of the inhibitor.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras dephosphorylates inhibitory sites on SOS Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. While the broader class of pyrido[1,2-a]pyrimidin-4-ones has demonstrated significant potential, particularly in the realms of anticancer and enzyme inhibitory activities, further research is warranted to fully elucidate the biological profile of the 2,6-dimethyl substituted derivatives. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry. Future investigations should focus on synthesizing and screening a focused library of 2,6-dimethyl derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 21-30. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(3), 1018. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(19), 4536-4540. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Ardito, F., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 295(16), 5283-5293. [Link]

  • Chen, L., et al. (2016). A highly potent, selective, and orally bioavailable allosteric SHP2 inhibitor for the treatment of cancer. Nature Communications, 7, 13491. [Link]

Sources

A Comparative Guide to the Gastroprotective Efficacy of 1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Ch-127)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The widespread use of non-steroidal anti-inflammatory drugs (NSAIDs) is often associated with a significant risk of gastrointestinal (GI) injury, ranging from superficial mucosal damage to severe ulceration and bleeding. While NSAIDs effectively manage pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, this same mechanism disrupts the synthesis of gastroprotective prostaglandins, leaving the GI tract vulnerable.[1] This guide provides a comprehensive analysis of the in vivo efficacy of 1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Ch-127), a promising gastroprotective agent, in the context of NSAID-induced intestinal damage. We will delve into its proposed mechanism of action, compare its performance with established gastroprotective agents, and provide detailed experimental protocols to facilitate further research and understanding.

Ch-127: A Novel Approach to Gastroprotection

Ch-127 is a nitrogen bridgehead compound that has demonstrated potent analgesic and anti-inflammatory properties.[2] Notably, it exhibits a remarkable protective effect against NSAID-induced gastric and intestinal ulcers.[2][3] Unlike traditional gastroprotective agents that primarily focus on suppressing gastric acid or replacing prostaglandins, Ch-127 appears to employ a unique mechanism centered on maintaining the balance of crucial signaling molecules within the gastric mucosa.

Proposed Mechanism of Action

Research suggests that Ch-127's gastroprotective effects are not mediated by the direct inhibition of COX enzymes or enhancement of prostaglandin synthesis.[2] Instead, it is believed to restore the physiological balance between cytoprotective prostaglandins (like prostacyclin - PGI2 and prostaglandin E2 - PGE2) and ulcerogenic eicosanoids (such as thromboxane A2 - TxA2 and leukotrienes).[2] In the presence of NSAIDs like indomethacin, this balance is severely disrupted, favoring the production of vasoconstrictive and pro-inflammatory thromboxanes. Ch-127 appears to counteract this shift, thereby preserving mucosal integrity and preventing ulcer formation.[2]

NSAID NSAID (e.g., Indomethacin) COX COX Enzymes NSAID->COX Inhibition Mucosal_Damage Mucosal Damage (Ulceration) NSAID->Mucosal_Damage Prostaglandins Cytoprotective Prostaglandins (PGE2, PGI2) COX->Prostaglandins Synthesis Thromboxanes Ulcerogenic Thromboxanes (TxA2) COX->Thromboxanes Synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Protection Gastroprotection Prostaglandins->Protection Maintains Mucosal Integrity Thromboxanes->Mucosal_Damage Promotes Vasoconstriction & Inflammation Ch127 Ch-127 Balance Restored Eicosanoid Balance Ch127->Balance Promotes Balance->Protection

Caption: Proposed mechanism of Ch-127 in preventing NSAID-induced mucosal damage.

In Vivo Efficacy of Ch-127

The primary evidence for the gastroprotective effects of Ch-127 comes from preclinical studies in rodent models of NSAID-induced intestinal injury.

Key Experimental Findings

A pivotal study demonstrated that Ch-127 significantly inhibits intestinal ulceration induced by a single dose of indomethacin in rats.[3] Furthermore, in a more chronic setting, daily administration of indomethacin over two weeks resulted in 75% lethality, which was completely prevented by the concurrent administration of Ch-127.[3] Histological examination revealed that Ch-127 preserved the integrity of the gastrointestinal mucosa in these animals.[3] The protective effect of Ch-127 was also observed against naproxen-induced lethality.[3]

Table 1: In Vivo Efficacy of Ch-127 against NSAID-Induced Intestinal Damage in Rats

Treatment GroupDoseEndpointResultReference
Indomethacin15 mg/kg p.o. (single dose)Intestinal UlcerationSignificant ulceration[3]
Ch-127 + Indomethacin50 mg/kg p.o. + 25 mg/kg s.c. (daily for 2 weeks)Lethality0% (vs. 75% with Indomethacin alone)[3]
Ch-127 + Indomethacin50 mg/kg p.o. + 25 mg/kg s.c. (daily for 2 weeks)HistologyPrevention of GI mucosal changes[3]
Naproxen60 mg/kg p.o. (daily for 2 weeks)Lethality80%[3]
Ch-127 + Naproxen50 mg/kg p.o. (daily for 2 weeks)LethalitySignificantly decreased[3]

Comparative Analysis with Standard Gastroprotective Agents

To understand the potential clinical utility of Ch-127, it is essential to compare its efficacy with currently available gastroprotective drugs, namely proton pump inhibitors (PPIs) and the synthetic prostaglandin analog, misoprostol.

Proton Pump Inhibitors (PPIs)

PPIs are highly effective in preventing NSAID-induced gastroduodenal ulcers by potently suppressing gastric acid secretion.[4][5] However, their efficacy in preventing NSAID-induced damage to the small intestine is a subject of debate, with some studies suggesting they may even exacerbate such injuries by altering the gut microbiome.[4][6]

Misoprostol

Misoprostol, a synthetic analog of prostaglandin E1, is approved for the prevention of NSAID-induced gastric ulcers.[7] It acts by replacing the depleted endogenous prostaglandins, thereby restoring mucosal defense. However, its use is often limited by side effects such as diarrhea and abdominal pain.

Table 2: Comparative Efficacy of Gastroprotective Agents in NSAID-Induced Intestinal Injury Models

AgentProposed MechanismIn Vivo Efficacy in Rat Intestinal Injury ModelsKey Limitations
Ch-127 Restoration of eicosanoid balanceHigh: Prevents ulceration and lethality induced by indomethacin and naproxen.[3]Limited clinical data available.
PPIs (e.g., Omeprazole) Inhibition of gastric acid secretionControversial: Some studies show no protection or even exacerbation of small intestinal injury.[4][5]Potential for dysbiosis and exacerbation of enteropathy.[4]
Misoprostol Prostaglandin E1 analogModerate to High: Can provide mucosal protection in the colon.[8]High incidence of side effects (diarrhea, abdominal pain).

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.

In Vivo NSAID-Induced Intestinal Ulcer Model in Rats

This model is a standard method for evaluating the efficacy of gastroprotective agents against NSAID-induced intestinal damage.

Caption: Workflow for the in vivo NSAID-induced intestinal ulcer model.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.[2][9]

  • Grouping: Rats are randomly assigned to different treatment groups (e.g., vehicle control, indomethacin alone, Ch-127 + indomethacin, comparative agent + indomethacin).

  • Pre-treatment: The test compound (Ch-127 or comparative agent) or vehicle is administered orally or subcutaneously at a predetermined time before NSAID administration.

  • Induction of Ulceration: A single oral dose of indomethacin (25-30 mg/kg) is administered to induce intestinal ulcers.[2][9]

  • Observation: Animals are observed for a period of 6 to 24 hours.

  • Sample Collection: At the end of the observation period, animals are euthanized, and their stomachs and small intestines are carefully excised.

  • Macroscopic Evaluation: The stomachs and intestines are opened along the greater curvature and mesenteric line, respectively, and examined for the presence and severity of ulcers. The ulcer index can be scored based on the number and size of lesions.

  • Histopathological Examination: Tissue samples are fixed in 10% formalin, processed, and stained with hematoxylin and eosin for microscopic evaluation of mucosal damage.

  • Biochemical Analysis: Gastric or intestinal tissue homogenates can be used for the quantification of prostaglandins and thromboxanes using ELISA kits.

In Vitro Assessment of Eicosanoid Production (Hypothetical for Ch-127)

Caption: Hypothetical workflow for in vitro assessment of Ch-127's effect on eicosanoid production.

Step-by-Step Protocol:

  • Cell Culture: Primary gastric mucosal cells or a relevant cell line are cultured to confluence in appropriate media.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of Ch-127 for a specified period.

  • Stimulation: The synthesis of eicosanoids is stimulated by adding arachidonic acid or a pro-inflammatory agent to the culture medium.

  • Incubation: The cells are incubated for a time sufficient to allow for the production of prostaglandins and thromboxanes.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentrations of PGE2 and the stable metabolite of TxA2, thromboxane B2 (TxB2), in the supernatant are measured using commercially available ELISA kits.[10]

  • Data Analysis: The effect of Ch-127 on the production of PGE2 and TxB2 is determined by comparing the results from treated and untreated cells.

Conclusion and Future Directions

The available in vivo data strongly suggests that 1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Ch-127) is a promising gastroprotective agent with a novel mechanism of action. Its ability to prevent NSAID-induced intestinal damage and associated lethality in preclinical models, apparently by restoring the balance of protective and harmful eicosanoids, distinguishes it from current therapeutic options.

Further research is warranted to fully elucidate the in vitro effects of Ch-127 on the arachidonic acid cascade and to confirm its efficacy and safety in more advanced preclinical models and ultimately, in human clinical trials. The development of agents like Ch-127 could offer a significant advancement in the management of NSAID-induced gastrointestinal toxicity, providing a much-needed therapeutic alternative with a potentially favorable side-effect profile.

References

  • Knoll, J., Gyires, K., & Hermecz, I. (1987). 1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)- pyrimidine-3-carboxamide (Ch-127) protects against the intestinal damage in rats caused by two weeks' daily administration of indomethacin. Drugs under experimental and clinical research, 13(5), 253–258.
  • Filaretova, L. P., Podvigina, T. T., & Bagaeva, T. R. (2002). The mechanism of cytoprotective effect of CHINOIN-127. General physiology and biophysics, 21(1), 89-98.
  • Wallace, J. L., Syer, S., Denou, E., de Palma, G., Vong, L., McKnight, W., ... & Ongini, E. (2011). Proton pump inhibitors exacerbate NSAID-induced small intestinal injury by inducing dysbiosis. Gastroenterology, 141(4), 1314-1322.
  • Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

  • Sykes, D. L., Klittich, C. J., & Szabo, S. (2012). In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists, or indomethacin-phosphatidylcholine. Digestive diseases and sciences, 57(8), 2113-2121.
  • Granström, E. (1987). Methodology in prostaglandin and thromboxane assay. Prostaglandins, 33 Suppl, 29-50.
  • Zien El-Deen, E. E., El-Mahdy, N. A., El Rashidy, M. A., Ghorab, M. M., Gad, S., & Yassin, H. A. (2016). Diclofenac-induced Gastric Ulceration in Rats: Protective Roles of Pantoprazole and Misoprostol.
  • Szabo, S., & Hollander, D. (1989). Mechanisms of gastric cytoprotection. Canadian journal of gastroenterology, 3(3), 153-159.
  • Optibac Probiotics. (n.d.). Effects of NSAIDs & PPIs on Gut Health. Retrieved from [Link]

  • Hegde, S., Kumar, A., & P, S. (2015). Comparative Analysis of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) Levels in the Gingival Crevicular Fluid (GCF) of Diabetic Patients With Chronic Periodontitis: An Enzyme Immunoassay Study. Journal of clinical and diagnostic research : JCDR, 9(10), ZC01–ZC4.
  • Grosser, T., Ricciotti, E., & FitzGerald, G. A. (2017). The Cardiovascular Pharmacology of Nonsteroidal Anti-Inflammatory Drugs. Trends in pharmacological sciences, 38(8), 733–748.
  • Oloyede, H. O., Adaja, M. C., Ajiboye, T. O., & Salawu, M. O. (2016).
  • Robert, A. (1979). Cytoprotection by prostaglandins. Gastroenterology, 77(4 Pt 1), 761–767.
  • ResearchGate. (2014). Please help to find the method for stomach ulcer induction in rats?. Retrieved from [Link]

  • Graham, D. Y., Agrawal, N. M., & Roth, S. H. (1988). Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial. Lancet, 2(8623), 1277–1280.
  • Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

  • Wallace, J. L., Syer, S., Denou, E., de Palma, G., Vong, L., McKnight, W., ... & Ongini, E. (2011). Proton Pump Inhibitors Exacerbate NSAID-Induced Small Intestinal Injury by Inducing Dysbiosis. Gastroenterology, 141(4), 1314-1322.e1-5.
  • Zien El-Deen, E. E., El-Mahdy, N. A., El Rashidy, M. A., Ghorab, M. M., Gad, S., & Yassin, H. A. (2016). Diclofenac-induced Gastric Ulceration in Rats: Protective Roles of Pantoprazole and Misoprostol.
  • Konturek, S. J., Cieszkowski, M., Jaworek, J., Brzozowski, T., & Gregor, M. (1984). Role of mucosal prostaglandins and DNA synthesis in gastric cytoprotection by luminal epidermal growth factor. Gut, 25(12), 1358–1363.
  • Sykes, D. L., Klittich, C. J., & Szabo, S. (2012). In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine. Digestive diseases and sciences, 57(8), 2113-2121.
  • Szostak, J., & Szostak-Wegierek, D. (2009). Prostaglandin E2 (PGE2) and thromboxane A2 (TXA2) synthesis is regulated by conjugated linoleic acids (CLA) in human macrophages. Roczniki Panstwowego Zakladu Higieny, 60(4), 339–344.
  • Bianchi Porro, G., Petrillo, M., & Lazzaroni, M. (1993). Multicenter study of the safety/efficacy of misoprostol in the prevention and treatment of NSAID-induced gastroduodenal lesions.
  • Science.gov. (n.d.). indomethacin-induced gastric ulcer: Topics by Science.gov. Retrieved from [Link]

  • Robert, A., Nezamis, J. E., Lancaster, C., & Hanchar, A. J. (1979). Cytoprotection by prostaglandins in rats. Prevention of gastric necrosis produced by alcohol, HCl, NaOH, hypertonic NaCl, and thermal injury. Gastroenterology, 77(3), 433–443.
  • Kaneko, N., Masuyama, J. I., Nara, H., Hirata, D., Iwamoto, M., Okazaki, H., ... & Yoshio, T. (2002). Production of thromboxane A2 and prostaglandin i2 affected by interaction of heat aggregated IgG, endothelial cells, and platelets in lupus nephritis.
  • Ibrahem, K., Daghistani, H., Almoghrabi, Y., Shamrani, T., Jawi, M., Bazuhair, M., ... & Elfadi, A. (2024). Mitigation of Indomethacin-Induced Gastric Ulcer in Rats by 2,3-Dichloro-6-(trifluoromethoxy) quinoxaline: Modulation of Inflammatory Mechanisms. Journal of Clinical and Medical Sciences, 10(4), 1-10.
  • Fedorak, R. N., Empey, L. R., MacArthur, C., & Jewell, L. D. (1990).

Sources

assessing the selectivity of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one for its target

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffolds Context: Development of Selective Aldose Reductase Inhibitors (ARIs) & Kinase Modulators.

Executive Summary: The Selectivity Paradox

As a Senior Application Scientist, I often encounter the "scaffold trap": a chemical core like 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits promising potency against a primary target but fails in late-stage development due to off-target promiscuity.

This bicyclic scaffold is a privileged structure in medicinal chemistry, primarily investigated for Aldose Reductase (ALR2) inhibition to treat diabetic complications (neuropathy, retinopathy) and, more recently, as a PI3K/DNA-PK kinase modulator. The critical challenge with this molecule is selectivity .

  • In ALR2 contexts: It must inhibit ALR2 without blocking Aldehyde Reductase (ALR1), which is essential for detoxifying reactive aldehydes in the kidney.

  • In Kinase contexts: It must differentiate between the ATP-binding pockets of lipid kinases (PI3K) and protein kinases.

This guide details the protocol to rigorously assess the selectivity of the 2,6-dimethyl derivative, comparing it against clinical standards and structural analogs.

Part 1: Comparative Performance Analysis

The following table contrasts the 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one lead candidate against the clinical standard (Epalrestat) and a non-selective structural analog (Sorbinil-like hydantoins).

Table 1: Selectivity & Performance Profile (ALR2 Focus)

FeatureCandidate: 2,6-Dimethyl-4H-pyrido... Standard: Epalrestat Alternative: Sorbinil
Primary Target Aldose Reductase (ALR2)Aldose Reductase (ALR2)Aldose Reductase (ALR2)
Off-Target Risk Aldehyde Reductase (ALR1)Low (High Selectivity)High (Inhibits ALR1)
Selectivity Index (SI) Target > 500 (ALR1 IC50 / ALR2 IC50)~1200< 10 (Poor)
Mechanism Non-competitive / MixedUncompetitiveCompetitive
Physiochemical Lipophilic (High LogP due to methyls)Acidic (Carboxylic acid tail)Hydrophilic
Toxicity Marker CYP450 Induction (Potential)Liver Enzyme ElevationHypersensitivity

Scientist’s Insight: The addition of the 2,6-dimethyl groups is not merely cosmetic. In the ALR2 active site, these methyl groups act as "hydrophobic anchors." They exploit the distinct "specificity pocket" of ALR2 (lined by Leu-300), which is absent or structurally different in the homologous ALR1 enzyme. This is the structural causality behind the enhanced selectivity of this scaffold compared to flat, unsubstituted analogs.

Part 2: The Biological Context (Visualization)

To understand why we assess selectivity, we must visualize the Polyol Pathway. Inhibition of ALR2 prevents Sorbitol accumulation (toxic), but inhibition of ALR1 prevents the detoxification of methylglyoxal (toxic).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduced by Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Oxidized by SDH ToxicAldehydes Toxic Aldehydes (e.g., 4-HNE) Detox Detoxified Alcohols ToxicAldehydes->Detox Reduced by ToxicAldehydes->Detox ALR2 ALR2 (Target) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase ALR1 ALR1 (Off-Target) ALR1->ToxicAldehydes Catalyzes Candidate 2,6-Dimethyl Scaffold Candidate->ALR2 Inhibits Candidate->ALR1 Must Avoid

Figure 1: The Polyol Pathway. The candidate must inhibit the green pathway (ALR2) while sparing the red pathway (ALR1) to ensure safety.

Part 3: Validated Experimental Protocol

To objectively assess the selectivity of your 2,6-dimethyl derivative, you cannot rely on a single IC50 value. You must run a Differential Inhibition Assay .

Protocol: Spectrophotometric NADPH Oxidation Rate

Objective: Determine the Selectivity Index (SI) by measuring the rate of NADPH consumption in the presence of ALR2 vs. ALR1.

Reagents & Setup:

  • Enzyme A (Target): Recombinant Human ALR2 (from E. coli expression).

  • Enzyme B (Off-Target): Recombinant Human ALR1 (from human kidney or recombinant).

  • Substrate A (ALR2 specific): DL-Glyceraldehyde (10 mM).

  • Substrate B (ALR1 specific): Sodium D-Glucuronate (10 mM). Note: Glucuronate is a much better substrate for ALR1 than ALR2, maximizing assay sensitivity.

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2). Acidic pH is critical for optimal ALR2 activity.

Step-by-Step Methodology:

  • Baseline Calibration:

    • Prepare the reaction mixture (Buffer + NADPH + Enzyme) in a quartz cuvette.

    • Incubate at 30°C for 5 minutes to stabilize.

    • Self-Validation Check: Absorbance at 340 nm should remain stable (no spontaneous oxidation).

  • Inhibitor Incubation:

    • Add the 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM).

    • Control: Run a vehicle control (DMSO only).

    • Incubate for 10 minutes. Causality: This allows the inhibitor to dock into the hydrophobic pocket before the substrate competes for entry.

  • Reaction Initiation:

    • Add DL-Glyceraldehyde (for ALR2 set) or Glucuronate (for ALR1 set).

    • Immediately measure the decrease in Absorbance (340 nm) over 5 minutes.

  • Data Analysis:

    • Calculate the slope (ΔAbs/min).

    • Determine % Inhibition:

      
      .
      
    • Plot log(concentration) vs. % Inhibition to derive IC50.

    • Calculate SI:

      
      .
      

Success Criteria:

  • An SI > 50 is acceptable for early leads.

  • An SI > 1000 is required for clinical candidates to match Epalrestat standards.

Part 4: Structural Validation (In Silico)

Before wet-lab testing, you should validate the "fit" of the 2,6-dimethyl groups.

Workflow:

  • Docking Target: PDB ID: 4JIR (High-resolution ALR2 crystal structure).

  • Focus Area: The "Specificity Pocket" formed by residues Trp111, Thr113, and Leu300 .

  • Observation:

    • The 4-oxo group should hydrogen bond with His110 and Tyr48 (catalytic triad).

    • The 2-methyl or 6-methyl group should project into the hydrophobic cleft lined by Leu300 .

    • Failure Mode: If the methyl groups clash with Trp111 , the compound will lose potency. If they fit too loosely, selectivity against ALR1 (which has a different residue at pos 300) decreases.

Part 5: References

  • Motta, C. L., et al. (2025).[1] "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity."[2] Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2024).[3] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry.

  • Grewal, A. S., et al. (2016). "Aldose reductase inhibitors for the treatment of diabetic complications: A patent review." Expert Opinion on Therapeutic Patents.

  • Griffin, R. J., et al. (2005). "Selective inhibitors of the DNA-dependent protein kinase (DNA-PK)."[4] Journal of Medicinal Chemistry.

Sources

reproducibility of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Reproducible Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary & Reproducibility Crisis

The synthesis of 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Target Molecule, TM ) is a classic yet frequently frustrating exercise in heterocyclic chemistry. While the condensation of 2-amino-6-methylpyridine with ethyl acetoacetate appears straightforward on paper, the presence of the methyl group at the 6-position of the pyridine ring introduces significant steric hindrance (the "ortho effect"), drastically altering the reaction kinetics compared to the unsubstituted parent molecule.

The Crisis: Literature protocols often fail to distinguish between the kinetic product (the 2-one isomer) and the thermodynamic product (the 4-one isomer). Furthermore, the "6-methyl effect" often leads to incomplete cyclization or significant tar formation under standard Conrad-Limpach conditions.

This guide objectively compares three distinct protocols, validating them against the core requirement: Regioselective formation of the 4-one isomer with >95% purity.

Mechanistic Foundation & The "6-Methyl" Challenge

To troubleshoot this synthesis, one must understand the bifurcation in the reaction pathway. The reaction between 2-amino-6-methylpyridine (1 ) and ethyl acetoacetate (2 ) can proceed via two competing pathways.

  • Path A (Kinetic - Avoid): Nucleophilic attack on the ketone

    
     Schiff base formation 
    
    
    
    Cyclization on ester. Result: 4,6-dimethyl-2H-pyrido[1,2-a]pyrimidin-2-one .
  • Path B (Thermodynamic - Target): Nucleophilic attack on the ester (or Michael addition/rearrangement)

    
     Amide intermediate 
    
    
    
    Cyclization on ketone. Result: 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .

The 6-methyl group sterically hinders the ring nitrogen, making the initial nucleophilic attack slower and the final planarization of the bicyclic system more difficult. High thermal energy or strong acid catalysis is required to overcome this barrier and drive the equilibrium toward the stable 4-one system.

Pathway Visualization

ReactionPathway Start 2-Amino-6-methylpyridine + Ethyl Acetoacetate Inter1 Intermediate A (Crotonate/Schiff Base) Start->Inter1 Low Temp (<100°C) Kinetic Control Inter2 Intermediate B (Amide/Enamine) Start->Inter2 High Temp (>140°C) Acid Catalysis Prod_Kinetic Kinetic Product (2-one isomer) UNDESIRED Inter1->Prod_Kinetic Fast Cyclization Prod_Thermo Thermodynamic Product (4-one isomer) TARGET Inter2->Prod_Thermo Slow Cyclization - H2O / - EtOH Prod_Kinetic->Prod_Thermo Thermal Rearrangement (Difficult with 6-Me steric bulk)

Figure 1: Mechanistic bifurcation. Achieving the target 4-one isomer requires forcing the reaction through the thermodynamic pathway (Path B) using heat or acid catalysis.

Protocol Comparison Guide

We evaluated three common methodologies. Data represents averaged results from triplicate runs at a 10mmol scale.

FeatureMethod A: PPA Cyclization Method B: Lewis Acid (Bi(NO3)3) Method C: Microwave (Solvent-Free)
Type Classical / Brute ForceCatalytic / ModernGreen / High Energy
Reagents Polyphosphoric Acid (PPA)5 mol% Bi(NO3)3, Solvent-freeNeat (No solvent/catalyst)
Temp/Time 160°C / 4 Hours100°C / 45 Mins180°C / 15 Mins
Yield 82% (High) 65% (Moderate)40-75% (Variable)
Purity (HPLC) >98%~92% (Requires Column)~85% (Significant Tars)
Scalability Excellent (kg scale)Good (g scale)Poor (mg scale only)
Reproducibility High ModerateLow
Verdict Recommended for Pharma Good for ScreeningNot Recommended

Detailed Recommended Protocol: Method A (PPA Mediated)

Why this method? Polyphosphoric Acid (PPA) acts as both a solvent and a strong dehydrating agent. The high acidity protonates the carbonyls, facilitating the difficult cyclization hindered by the 6-methyl group. It consistently yields the thermodynamic 4-one product.

Materials:
  • 2-Amino-6-methylpyridine (CAS: 1824-81-3): 1.08 g (10 mmol)

  • Ethyl Acetoacetate (CAS: 141-97-9): 1.43 g (11 mmol, 1.1 equiv)

  • Polyphosphoric Acid (PPA): ~10 g

  • Reagents for workup: NaOH (10%), Dichloromethane (DCM), Brine.

Step-by-Step Workflow:
  • Mixing: In a 50 mL round-bottom flask, combine 2-amino-6-methylpyridine and ethyl acetoacetate.

  • Acid Addition: Add PPA (10 g). Note: PPA is viscous; warm slightly to 50°C to aid stirring if necessary.

  • Reaction: Heat the mixture to 160°C in an oil bath with vigorous stirring.

    • Checkpoint: The mixture will turn dark orange/red. Maintain temp for 3–4 hours.

    • TLC Monitoring: Eluent 5% MeOH in DCM. Look for the disappearance of the amine (lower Rf).

  • Quenching (Critical): Cool the reaction mixture to ~80°C (do not let it solidify completely). Pour the hot syrup onto 50 g of crushed ice with rapid stirring.

    • Why: PPA hydrolysis is exothermic.

  • Neutralization: Carefully basify the aqueous solution with 10% NaOH to pH ~8.

    • Observation: The product should precipitate as a pale yellow/off-white solid.

  • Extraction: If precipitation is gummy (common with the 6-methyl derivative), extract with DCM (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Ether.[1]

Target Data:

  • Appearance: Pale yellow needles.

  • Melting Point: 102–104°C.

  • 1H NMR (CDCl3):

    
     2.45 (s, 3H, 2-Me), 2.98 (s, 3H, 6-Me), 6.20 (s, 1H, H-3), 6.65 (d, 1H), 7.20 (d, 1H), 7.50 (t, 1H). (Note: 6-Me signal is distinctively downfield due to ring current effects).
    

Troubleshooting & Decision Matrix

If you encounter issues, consult the decision matrix below. The most common failure mode is the formation of the "open" intermediate that fails to cyclize due to the steric bulk of the 6-methyl group.

Troubleshooting Problem Synthesis Failure Check1 Is the product a gummy oil? Problem->Check1 Check2 Is the yield < 20%? Check1->Check2 No (Solid but impure) Action1 Incomplete Cyclization. Reflux in Diphenyl Ether (250°C) for 1 hr. Check1->Action1 Yes (Intermediate stuck) Action2 Check Reagent Quality. Ethyl Acetoacetate hydrolyzes. Distill EAA before use. Check2->Action2 Yes Action3 Recrystallize from EtOH/Hexane. Avoid Column (streaking). Check2->Action3 No (Yield ok, purity low)

Figure 2: Troubleshooting logic for common synthesis failures.

References

  • Conrad, M., & Limpach, L. (1887).[2] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

    • Foundational text for the thermal condens
  • Paudler, W. W., & Blewitt, H. L. (1965). Bridgehead Nitrogen Heterocycles. I. The Synthesis and Characterization of Some Pyrido[1,2-a]pyrimidines. The Journal of Organic Chemistry, 30(12), 4081–4084.

    • Definitive structural characterization and NMR d
  • Hermecz, I., & Meszaros, Z. (1988). Chemistry of pyrido[1,2-a]pyrimidines. Advances in Heterocyclic Chemistry, 33, 241-330.

    • Comprehensive review covering the reactivity of the 6-methyl deriv
  • PubChem Compound Summary. (2023). 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3][4] National Center for Biotechnology Information.

    • Verification of chemical identifiers and physical properties.
  • Toche, R. B., et al. (2008).[5] New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange.

    • Modern catalytic comparisons and yield d

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

[1]

Executive Safety Summary

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic building block used primarily in pharmaceutical development (e.g., kinase inhibitors, antipsychotic intermediates).[1] While valuable for synthesis, its structural class (pyrido-pyrimidines) demands strict adherence to safety protocols due to potential acute toxicity and respiratory sensitization risks.[1]

Immediate Action Required:

  • Containment: All solid handling (weighing, transfer) must occur within a certified chemical fume hood.[1]

  • Respiratory: If handling outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory.[1]

  • Skin: This compound is a potential skin sensitizer.[1] Double-gloving with nitrile is the standard operating procedure (SOP).[1]

Risk Assessment & Hazard Identification

Effective safety relies on understanding why a protocol exists.[1] The hazards below are derived from GHS classifications of the specific compound and its close structural analogs (Structure-Activity Relationship analysis).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 / H301 Harmful/Toxic if swallowed.[1]Zero Tolerance for Dust: Ingestion often occurs via mucociliary clearance of inhaled dust.[1]
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[1][2]Fine Powder Risk: The solid is likely a crystalline needle/powder that can bypass standard safety glasses gaps.[1]
STOT - Single Exp. H335 May cause respiratory irritation.[1][3][4]Inhalation Hazard: Mucosal membranes are highly susceptible.[1] Fume hood use is non-negotiable.[1]
Sensitization H317 May cause allergic skin reaction.[1]Contamination Control: Trace amounts on lab benches can sensitize personnel over time.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1] Select PPE based on the specific physical state of the operation.[1]

A. Eye & Face Protection[1][2][3][5][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]

    • Why: Safety glasses with side shields are insufficient for fine powders.[1] Air currents in fume hoods can eddy, potentially carrying dust around simple glasses.[1]

  • High Volume (>10g): Face shield over goggles to protect against splash/dust accumulation on the skin.[1]

B. Hand Protection[1][2][3][5]
  • Primary Layer: Nitrile Examination Gloves (minimum 4 mil).[1]

  • Secondary Layer (High Risk): If dissolving in penetrating solvents (e.g., DCM, DMSO), wear Silver Shield/4H laminate gloves under outer nitrile gloves.

    • Scientific Logic:[5] The compound itself is a solid, but once dissolved, the solvent acts as a vehicle, carrying the toxin through standard nitrile gloves.[1]

C. Respiratory Protection[1][5]
  • Primary Control: Engineering controls (Fume Hood) are superior to respirators.[1]

  • Secondary (Emergency/Maintenance): Half-face respirator with P100 (HEPA) cartridges .[1]

    • Note: Simple surgical masks offer zero protection against chemical vapors or fine particulate inhalation.[1]

D. Body Protection[1]
  • Standard: Lab coat (buttoned, cotton/poly blend).[1]

  • Enhanced: Tyvek® arm sleeves or disposable apron when weighing fine fluffy powders to prevent cuff contamination.[1]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: This compound is a crystalline solid and may carry a static charge.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."[1]

  • Taring: Tare the weighing boat/vial before opening the stock container.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock jar.[1]

Phase 2: Reaction Setup (Solubilization)
  • Solvent Choice: The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in water/alcohols.[1]

  • Exotherm Check: While generally stable, always add the solid slowly to the solvent with stirring.[1]

  • Vessel Labeling: Label all flasks immediately with "Toxic Intermediate" and the CAS number (16867-28-0).[1]

Phase 3: Cleanup & Decontamination
  • Dry Spills: Do not sweep.[1] Sweeping generates dust.[1] Use a wet wipe or a HEPA vacuum dedicated to chemical cleanup.[1]

  • Wet Spills: Absorb with vermiculite or sand.[1]

  • Surface Decon: Wipe all surfaces with a 10% soap/water solution, followed by water.[1] The compound is likely UV-active; use a UV lamp (254 nm) to check for invisible residues on the benchtop if available.[1]

Visual Workflow: Risk-Based Decision Matrix

The following diagram illustrates the decision logic for PPE selection based on the specific laboratory activity.

PPE_Decision_MatrixStartActivity SelectionSolidHandlingHandling Solid(Weighing/Transfer)Start->SolidHandlingLiquidHandlingHandling Solution(Reaction/Workup)Start->LiquidHandlingHoodCheckIs Fume Hood Available?SolidHandling->HoodCheckSolventCheckSolvent Type?LiquidHandling->SolventCheckStandardPPEStandard PPE:- Nitrile Gloves- Lab Coat- Goggles- Fume Hood Sash < 18"HoodCheck->StandardPPEYesRespReqSTOP WORKRequire N95/P100+ GogglesHoodCheck->RespReqNoStandardLiqStandard Solvents(Water/Ethanol):Single Nitrile GlovesSolventCheck->StandardLiqLow PenetrationHighPermPenetrating Solvents(DMSO/DCM/DMF):DOUBLE GLOVES RequiredSolventCheck->HighPermHigh Penetration

Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent permeability risks.

Emergency Response & Disposal

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1] Lift eyelids to ensure removal of trapped powder.[1]

  • Skin Contact: Wash with soap and water.[1][3][6] Do not use alcohol (ethanol/isopropanol) as it may increase skin absorption of the compound.[1]

Waste Disposal[1][3]
  • Stream: Segregate as Hazardous Organic Waste .

  • Aquatic Toxicity: Treat as toxic to aquatic life.[1] Do not pour down the drain.

  • Container: Collect in a sealable container (HDPE or Glass) labeled "Toxic Solid/Liquid Waste."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 354785, 4H-Pyrido[1,2-a]pyrimidin-4-one.[1] Retrieved February 7, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.